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  • Product: 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane

Core Science & Biosynthesis

Foundational

Spectroscopic data of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane (¹H NMR, ¹³C NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane Foreword: The Imperative of Structural Verification In the landscape of chemical research and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane

Foreword: The Imperative of Structural Verification

In the landscape of chemical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For a novel or specialized intermediate such as 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane, a molecule featuring a stereochemically complex brominated cyclohexane ring coupled to an oxolane moiety via an ether linkage, this verification is non-trivial. The presence of multiple chiral centers and conformationally flexible rings necessitates a multi-faceted analytical approach.

This guide provides a comprehensive, predictive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and MS—for 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane. As direct experimental data for this specific compound is not widely published, this document serves as an expert-level predictive framework. It is designed to empower researchers to anticipate spectral features, interpret experimental results, and troubleshoot potential discrepancies. The causality behind spectral phenomena is emphasized, moving beyond mere data tabulation to a deeper understanding of the structure-property relationship.

Molecular Architecture and Its Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough examination of the molecular structure to identify unique atoms and functional groups that will give rise to distinct signals.

cluster_cyclohexyl Bromocyclohexyl Moiety cluster_linker Ether Linkage cluster_oxolane Oxolane Moiety C1 C1 C2 C2 C1->C2 H1 H O1 O C1->O1 C3 C3 C2->C3 Br Br C2->Br H2 H C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C7 C7 O1->C7 H7a H H7b H C8 C8 C7->C8 C9 C9 C8->C9 H8 H O2 O C9->O2 C10 C10 O2->C10 C11 C11 C10->C11 C11->C8

Caption: Molecular structure of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane.

The structure presents several key features for analysis:

  • Bromocyclohexyl Group: A saturated six-membered ring containing a bromine atom. The protons and carbons are diastereotopic due to the chiral centers at C1 and C2. The conformational flexibility (chair flips) can influence the observed coupling constants.

  • Oxolane (Tetrahydrofuran) Ring: A five-membered saturated heterocycle.

  • Ether Linkage: A -CH₂-O- bridge connecting the two ring systems, which will have characteristic signals.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of distinct proton types, their electronic environment, and their proximity to other protons.

Causality in Experimental Design

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the presence of a single, easily identifiable residual solvent peak.[1] A standard operating frequency of 400 MHz or higher is recommended to achieve better signal dispersion, which is crucial for resolving the complex, overlapping multiplets expected from the two saturated ring systems.[2]

Predicted ¹H NMR Spectral Data

The spectrum will be complex, particularly in the aliphatic region (1.0-4.5 ppm). Due to the presence of multiple chiral centers, nearly every proton is chemically non-equivalent.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale and Expert Insights
H-C(Br) ~ 4.0 - 4.5Multiplet (m)The proton on the same carbon as the bromine is significantly deshielded by the electronegative halogen. Its multiplicity will be complex due to coupling with neighboring protons on the cyclohexane ring.
H-C(O) ~ 3.6 - 4.1Multiplet (m)This proton, alpha to the ether oxygen on the cyclohexane ring, is also deshielded. Its exact shift depends on the cis/trans stereochemistry relative to the bromine.
Oxolane Protons (C9, C10, C11) ~ 3.7 - 3.9 (alpha to O), ~1.8 - 2.1 (beta to O)Multiplets (m)Protons on carbons adjacent to the ring oxygen (C9, C10) are deshielded and will appear further downfield than those on C11.[2]
Linker -O-CH₂- ~ 3.4 - 3.6Multiplet (m) or Doublet of Doublets (dd)These two diastereotopic protons are adjacent to an oxygen and the chiral center of the oxolane ring (C8). They will likely appear as two separate multiplets or a complex AB quartet system.
Oxolane H-C8 ~ 2.4 - 2.7Multiplet (m)This proton is on the carbon bearing the side chain.
Cyclohexyl -CH₂- Protons ~ 1.2 - 2.2Overlapping Multiplets (m)These protons constitute the bulk of the cyclohexyl ring. Their signals will overlap significantly, creating a complex and broad region in the spectrum.[3]

Table 1: Predicted ¹H NMR chemical shifts and multiplicities for 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides a direct count of the number of non-equivalent carbon atoms in a molecule. Standard spectra are proton-decoupled, meaning each unique carbon signal appears as a singlet.[4][5]

Causality in Experimental Design

The primary challenge in ¹³C NMR is the low natural abundance of the ¹³C isotope and its weaker magnetic moment, resulting in a lower signal-to-noise ratio compared to ¹H NMR.[4] To overcome this, a greater number of scans are typically acquired over a longer experimental time. A standard broadband proton-decoupled pulse sequence is the method of choice for routine structural confirmation, as it simplifies the spectrum to single lines for each carbon.

Predicted ¹³C NMR Spectral Data

Given the molecule's asymmetry, we expect to see a distinct signal for each of the 11 carbon atoms.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale and Expert Insights
C-O (Cyclohexyl) ~ 75 - 85The carbon atom bonded to the ether oxygen is significantly deshielded. Its precise shift is sensitive to stereochemistry.
C-O (Oxolane, C9 & C10) ~ 68 - 72These carbons are part of the oxolane ring and are directly attached to the ring oxygen.
Linker -O-CH₂- ~ 70 - 78This linker carbon is also deshielded by the adjacent oxygen atom.
C-Br ~ 50 - 60The carbon directly bonded to bromine experiences a moderate downfield shift.[6]
C8 (Oxolane) ~ 35 - 45The carbon on the oxolane ring that is attached to the side chain.
Cyclohexyl -CH₂- Carbons ~ 20 - 40These aliphatic carbons of the cyclohexane ring will appear in the typical upfield region.[6]
C11 (Oxolane) ~ 25 - 35The beta-carbon in the oxolane ring, furthest from the oxygen.

Table 2: Predicted ¹³C NMR chemical shifts for 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.[7]

Causality in Experimental Design

For a liquid sample, the simplest and most common method is to acquire the spectrum from a thin film of the neat liquid between two salt (NaCl or KBr) plates. This avoids solvent interference and provides a strong signal. The key is to ensure the film is not too thick, which would cause the most intense peaks to be completely saturated ("flat-top" peaks).

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale and Expert Insights
2850 - 2960C-H StretchAlkane (Cyclohexyl & Oxolane)A strong, sharp set of peaks characteristic of sp³ C-H bonds. This will be the most prominent feature in this region.[8][9]
1350 - 1470C-H BendAlkaneScissoring and bending vibrations for the various -CH₂- groups.[7]
1060 - 1150C-O StretchEther (-C-O-C-)A strong, characteristic absorption band confirming the presence of the ether linkages. This is a key diagnostic peak for this molecule.[7][9]
500 - 600C-Br StretchAlkyl HalideA strong absorption in the far-IR or "fingerprint" region. This peak confirms the presence of the carbon-bromine bond.[6]

Table 3: Predicted characteristic IR absorption frequencies for 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane.

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that generates a molecular ion and a series of fragment ions.

Causality in Experimental Design

Direct insertion probe (DIP) or gas chromatography (GC) coupling to the mass spectrometer are standard introduction methods. For EI, a standard electron energy of 70 eV is used because it provides reproducible fragmentation patterns that can be compared to library data. A key consideration for this molecule is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10] Therefore, any fragment containing one bromine atom will appear as a pair of peaks (a "doublet") of almost equal intensity, separated by 2 mass-to-charge units (m/z). This isotopic signature is a powerful diagnostic tool.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₁H₁₉BrO₂

  • Molecular Weight: 262.06 g/mol (for ⁷⁹Br) and 264.06 g/mol (for ⁸¹Br)

m/z Value Proposed Fragment Rationale and Expert Insights
262 / 264 [M]⁺ The molecular ion peak. Its presence confirms the molecular weight. The characteristic 1:1 doublet intensity is definitive proof of a single bromine atom in the molecule. This peak may be weak due to facile fragmentation.
183 [M - Br]⁺ Loss of the bromine radical is a very common fragmentation pathway for alkyl bromides, resulting in a carbocation. This peak will be a singlet.
161 / 163 [C₆H₁₀Br]⁺ Cleavage of the C-O ether bond, with the charge retained on the bromocyclohexyl fragment.
101 [C₅H₉O₂]⁺ Cleavage of the C-O ether bond, with the charge retained on the oxolane-methyl fragment.
85 [C₅H₉O]⁺ The oxolane-methyl cation, a common fragment from the cleavage of the ether linkage.

Table 4: Predicted key fragments in the EI-mass spectrum of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to generate high-quality, reproducible data. Each step includes built-in checks to ensure system suitability and data integrity.

SamplePrep Sample Preparation (Weigh ~5-10 mg) Dissolve Dissolve in 0.6 mL CDCl₃ with 0.03% TMS SamplePrep->Dissolve IR_Prep IR Sample Prep (1 drop neat liquid) SamplePrep->IR_Prep Parallel Path MS_Prep MS Sample Prep (Dilute in Ethyl Acetate) SamplePrep->MS_Prep Parallel Path Transfer Transfer to 5mm NMR Tube Dissolve->Transfer NMR_Acq NMR Acquisition (¹H, ¹³C, COSY, HSQC) Transfer->NMR_Acq Process Data Processing & Interpretation NMR_Acq->Process IR_Acq FT-IR Acquisition (Thin film on NaCl plate) IR_Prep->IR_Acq IR_Acq->Process MS_Acq GC-MS Acquisition (EI, 70 eV) MS_Prep->MS_Acq MS_Acq->Process Report Final Report & Structural Confirmation Process->Report

Sources

Exploratory

Technical Guide: Stereocontrolled Synthesis of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane via NBS-Promoted Bromoetherification

Executive Summary This guide details the mechanistic formation and synthetic protocol for 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane . The synthesis relies on the electrophilic bromoetherification of cyclohexene using N-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mechanistic formation and synthetic protocol for 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane . The synthesis relies on the electrophilic bromoetherification of cyclohexene using N-bromosuccinimide (NBS) as the bromine source and 3-(hydroxymethyl)oxolane (tetrahydrofuran-3-ylmethanol) as the nucleophile.

This transformation is a cornerstone reaction in fragment-based drug discovery (FBDD), allowing the coupling of saturated heterocycles (oxolanes) to lipophilic cores (cyclohexane) with precise stereochemical control. The reaction proceeds via a cyclic bromonium ion intermediate , ensuring trans-diaxial stereoselectivity.

Mechanistic Analysis

The Ionic Pathway (Dominant Mechanism)

The formation of the target ether occurs through an ionic electrophilic addition mechanism, distinct from the radical allylic bromination often associated with NBS.

  • Electrophilic Activation: The reaction initiates with the polarization of the N-Br bond in NBS. In polar aprotic solvents (e.g., dichloromethane or acetonitrile), NBS acts as a reservoir for electrophilic bromine (

    
    ).
    
  • Bromonium Ion Formation: The

    
    -electrons of the cyclohexene attack the electrophilic bromine, expelling the succinimide anion. This forms a bridged cyclic bromonium ion  intermediate. This step is stereodetermining; the bromine bridge blocks one face of the ring.
    
  • Nucleophilic Attack (Anti-Addition): The primary alcohol group of 3-(hydroxymethyl)oxolane acts as the nucleophile. It attacks the bromonium ion from the dorsal (back) side to relieve ring strain.

    • Stereochemical Outcome: Because the attack must occur anti to the bromonium bridge, the resulting ether oxygen and bromine atom end up in a trans-1,2-configuration.

  • Deprotonation: The resulting oxonium intermediate is deprotonated (often by the succinimide anion or solvent) to yield the neutral ether product.

Competitive Radical Pathway

If the reaction is exposed to UV light or radical initiators (AIBN), NBS generates bromine radicals (


). This leads to allylic bromination  (Wohl-Ziegler reaction), preserving the double bond and brominating the allylic position (C3/C6).
  • Control Strategy: To ensure the formation of the ether (3-([(2-Bromocyclohexyl)oxy]methyl)oxolane), the reaction must be conducted in the dark or under ambient light without initiators, typically at lower temperatures (

    
     to RT).
    
Mechanistic Visualization

The following diagram illustrates the ionic pathway, highlighting the critical transition states.

Bromoetherification_Mechanism Substrate Cyclohexene (Substrate) Intermediate Cyclic Bromonium Ion (Bridged) Substrate->Intermediate Electrophilic Attack Reagent NBS (Electrophile Source) Reagent->Intermediate Br+ Transfer Transition Anti-Addition Transition State Intermediate->Transition Backside Attack Nucleophile 3-(Hydroxymethyl)oxolane (Nucleophile) Nucleophile->Transition Lone Pair Donation Product 3-([(2-Bromocyclohexyl) oxy]methyl)oxolane (Trans-Product) Transition->Product Ring Opening & Deprotonation

Figure 1: Ionic mechanism of NBS-mediated bromoetherification showing the critical anti-addition step.

Experimental Protocol

This protocol is designed for high stereoselectivity (trans-isomer) and minimal side-product formation.

Reagents and Materials
ReagentEquiv.RoleNotes
Cyclohexene 1.0SubstrateDistill before use to remove peroxides.
3-(Hydroxymethyl)oxolane 1.2 - 1.5NucleophileExcess drives reaction to completion.
N-Bromosuccinimide (NBS) 1.1Bromine SourceRecrystallize from water if yellow (degraded).
Dichloromethane (DCM) SolventMediumAnhydrous; stabilizes ionic intermediates.
NaHCO3 (aq) WashQuenchNeutralizes succinimide/acid byproducts.
Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 3-(hydroxymethyl)oxolane (1.2 equiv) and cyclohexene (1.0 equiv) to anhydrous DCM (0.2 M concentration relative to alkene).

  • Cooling: Cool the solution to

    
     using an ice/water bath. Rationale: Low temperature suppresses radical formation and controls exotherm.
    
  • Addition: Add NBS (1.1 equiv) portion-wise over 15 minutes. Protect the flask from direct light with aluminum foil.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc). Product is less polar than the alcohol but more polar than cyclohexene. Look for the disappearance of the alkene.

  • Workup:

    • Quench with saturated aqueous

      
       (removes residual bromine) and saturated 
      
      
      
      .
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify via silica gel flash chromatography.

    • Target: The trans-bromoether.

Workflow Diagram

Experimental_Workflow Setup Setup: Flame-dry flask, N2 atmosphere, 0°C Bath Mix Mix: Cyclohexene + Oxolane Alcohol in DCM Setup->Mix Add Addition: Add NBS portion-wise (Protect from Light) Mix->Add React Reaction: Warm to RT, Stir 4-12h Add->React Quench Workup: Na2S2O3 / NaHCO3 wash, DCM Extraction React->Quench Purify Purification: Silica Gel Chromatography Quench->Purify

Figure 2: Operational workflow for the synthesis of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane.

Troubleshooting & Optimization (Expert Insights)

Stereocontrol Verification

The reaction must yield the trans-1,2-disubstituted product.

  • Validation: In

    
     NMR, the proton attached to the carbon bearing the bromine (
    
    
    
    ) typically appears as a ddd or td (triple doublet) with coupling constants (
    
    
    ) indicative of axial-axial coupling (~10-12 Hz) if the ring is locked in a chair conformation. A smaller
    
    
    value (< 5 Hz) would suggest cis-orientation (equatorial-axial), which indicates mechanism failure or isomerization.
Regioselectivity

While cyclohexene is symmetric, if you employ substituted cyclohexenes, the regioselectivity is governed by electronic factors. The oxygen nucleophile will attack the more substituted carbon of the bromonium ion (Markovnikov-like opening) due to the greater ability of that carbon to sustain partial positive charge in the transition state.

Common Pitfalls
  • Yellow Product: Indicates residual

    
    . Wash thoroughly with sodium thiosulfate.
    
  • Allylic Bromide Formation: If you observe 3-bromocyclohexene (retention of double bond), your reaction had radical initiation. Solution: Wrap flask in foil, degas solvents to remove

    
    , and ensure temperature stays at 
    
    
    
    during NBS addition.

References

  • NBS-Promoted Alkoxybromin

    • Title: "Halogen
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Synthesis of 3-(Hydroxymethyl)tetrahydrofuran

    • Title: "3-Hydroxytetrahydrofuran (Organic Syntheses Procedure)"[1]

    • Source: Organic Syntheses, Coll. Vol. 4, p.534 (1963)
    • URL:[Link]

    • Note: While this ref describes the 3-hydroxy analog, the handling and stability of the oxolane ring described are directly applicable to the hydroxymethyl deriv
  • General Protocol for Bromoetherific

    • Title: "N-Bromosuccinimide (NBS) in Organic Synthesis"
    • Source: Wikipedia (Referencing Djerassi et al., Chem. Rev. 1948)
    • URL:[Link][2][3][4][5]

  • Stereochemical Consider

    • Title: "Addition of bromine to alkenes, bromohydrination of alkenes"[4][6][7][8]

    • Source: Manac Inc.[6] Technical Notes

    • URL:[Link]

Sources

Foundational

Thermochemical Characterization &amp; Predictive Modeling of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane

Executive Summary & Molecular Profile[1] 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane (CAS: 1250310-99-6) is a specialized heterobifunctional building block.[1][2][3] Structurally, it consists of a tetrahydrofuran (oxolane)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile[1]

3-([(2-Bromocyclohexyl)oxy]methyl)oxolane (CAS: 1250310-99-6) is a specialized heterobifunctional building block.[1][2][3] Structurally, it consists of a tetrahydrofuran (oxolane) ring linked via a methoxy bridge to a brominated cyclohexane ring.

This compound presents unique thermochemical challenges due to the juxtaposition of a labile ether linkage, a cyclic ether (prone to peroxidation), and a secondary alkyl bromide (susceptible to thermal elimination). As direct calorimetric data is absent from public repositories (NIST, DIPPR), this guide provides high-fidelity predictive values derived from Group Additivity Methods (Benson) and outlines the experimental protocols required for validation.

Structural Identification
  • IUPAC Name: 3-(((2-Bromocyclohexyl)oxy)methyl)tetrahydrofuran[4]

  • Molecular Formula: C₁₁H₁₉BrO₂

  • Molecular Weight: 263.17 g/mol

  • Key Functional Motifs:

    • Oxolane Ring (Strain energy ~23 kJ/mol)

    • Ether Linkage (C-O-C)

    • Secondary Bromide (Cyclohexyl-Br)

Predictive Thermochemistry (Group Additivity Analysis)

In the absence of empirical combustion data, we utilize the Benson Group Additivity (BGA) method. This approach assumes that a molecule's thermodynamic properties are the sum of the contributions of its constituent groups.

Enthalpy of Formation ( ) Calculation[6]

We deconstruct the molecule into the following polyvalent groups. Note that steric corrections are applied for the 1,2-substitution on the cyclohexane ring.

Table 1: Estimated Enthalpy of Formation (Gas Phase)

Group / CorrectionCountContribution (

, kJ/mol)
Total (kJ/mol)Rationale
C-(C)(H)2(O) 3-33.9-101.7

-carbons to ether/oxolane oxygen
O-(C)2 2-98.7-197.4Ether oxygens (one in ring, one linker)
C-(C)2(H)2 4-20.6-82.4Cyclohexane/Oxolane backbone methylenes
C-(C)3(H) 1-7.9-7.9Oxolane C3 methine
C-(C)2(H)(Br) 1-5.0-5.0Secondary bromide on cyclohexane
Ring Strain (THF) 1+23.4+23.45-membered ring strain correction
Ring Strain (Cyclohexane) 1~0.00.0Assumes stable chair conformation
Gauche Correction 1+3.3+3.31,2-interaction (Br/Ether)
Total Estimated

-367.7 kJ/mol

Note: Values derived from standard Benson group tables updated for halo-ethers.

Predicted Phase Transition Properties

Using the Joback-Reid Method , we estimate the critical properties and boiling point. The high molecular weight and bromine atom significantly elevate the boiling point compared to the parent oxolane.

Table 2: Predicted Physical Properties

PropertyPredicted ValueConfidence IntervalMethod
Boiling Point (

)
315 °C (at 760 mmHg)± 15 °CJoback Group Contribution
Flash Point 144 °C ± 10 °CClosed Cup Calculation
Density (

)
1.32 g/cm³ ± 0.05Le Bas Volume Method
Enthalpy of Vaporization (

)
58.5 kJ/mol ± 3.0Trouton’s Rule (Modified)

Visualization: Thermochemical Logic & Workflow

The following diagram illustrates the logical flow from structural analysis to thermochemical property determination, distinguishing between calculation and experimental validation.

Thermochemistry cluster_calc Predictive Modeling cluster_exp Experimental Validation Mol 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane Benson Benson Group Additivity Mol->Benson Joback Joback Method Mol->Joback TGA TGA (Thermal Stability) Mol->TGA H_form ΔfH° (gas) ~ -367.7 kJ/mol Benson->H_form Boil Boiling Point ~ 315°C Joback->Boil Bomb Combustion Calorimetry (Static Bomb) H_form->Bomb Validates DSC DSC Analysis (Phase Transitions) Boil->DSC Validates

Figure 1: Workflow for deriving and validating thermochemical properties of complex halo-ethers.

Experimental Protocols for Validation

To transition from prediction to empirical fact, the following protocols must be executed. These are designed to handle the specific hazards of brominated ethers (corrosive combustion products).

Protocol A: Static Bomb Combustion Calorimetry

Objective: Determine the standard massic energy of combustion (


) to calculate 

.

Critical Considerations:

  • Bromine Correction: Combustion of organobromides produces free

    
     and 
    
    
    
    . Standard benzoic acid calibration is insufficient.
  • Auxiliary Agent: Use arsenious oxide (

    
    ) solution in the bomb to reduce all free bromine to bromide (
    
    
    
    ), ensuring a defined final state.

Step-by-Step Methodology:

  • Sample Preparation: Encapsulate ~0.5 g of liquid sample in a meta-aramid (Mylar) micro-bag to prevent evaporation loss during weighing.

  • Bomb Setup:

    • Add 10 mL of 0.1 M

      
       solution to the bomb vessel.
      
    • Pressurize with Oxygen (

      
      ) to 3.0 MPa.
      
  • Ignition: Fire the bomb in an isoperibolic calorimeter thermostat (

    
     stability).
    
  • Washburn Corrections:

    • Titrate the bomb washings to determine the exact amount of

      
       formed.
      
    • Apply corrections for the formation of

      
       (from air 
      
      
      
      ) and the oxidation of
      
      
      .
  • Calculation:

    
    
    Where 
    
    
    
    accounts for the change in moles of gas species (consumption of
    
    
    vs. production of
    
    
    ).
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


), glass transition (

), and verify thermal stability limit.

Methodology:

  • Pan Selection: Use Gold-plated high-pressure pans (100 bar). Aluminum pans may react with alkyl bromides at high temperatures (

    
    ).
    
  • Cycle:

    • Cool to -90°C (equilibrate 5 min).

    • Ramp 10°C/min to 250°C.

  • Analysis:

    • Identify endothermic shift for

      
       (likely around -60°C to -40°C due to the flexible ether linkers).
      
    • Warning: Watch for exothermic onset >180°C. This indicates dehydrobromination (elimination of HBr), rendering the boiling point determination via DSC impossible (decomposition precedes boiling).

Stability & Reactivity Profile

Understanding the thermochemical stability is vital for storage and handling.

Thermal Decomposition Pathways

The presence of the


-hydrogen on the cyclohexane ring relative to the bromine atom creates a significant risk of thermal elimination .
  • Mechanism: E2 or E1 elimination.

  • Trigger: Temperatures > 150°C or presence of Lewis Acids.

  • Products: Hydrogen Bromide (HBr) + 3-([(Cyclohex-1-en-1-yl)oxy]methyl)oxolane.

  • Implication: Distillation must be performed under high vacuum (< 1 mbar) to keep the pot temperature below 120°C.

Peroxide Formation

Like all oxolanes (THF derivatives), this molecule is an Class B Peroxide Former .

  • Thermodynamics: The propagation step of radical oxidation at the

    
    -carbon of the ether is exothermic.
    
  • Mitigation: Store under Argon with BHT (Butylated hydroxytoluene) stabilizer.

Decomposition cluster_path1 Pathway A: Elimination (Thermal) cluster_path2 Pathway B: Peroxidation (Storage) Reactant 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane TS1 Transition State (>150°C) Reactant->TS1 TS2 Radical Formation (O2 contact) Reactant->TS2 Prod1 Alkene Derivative + HBr TS1->Prod1 Prod2 Ether Hydroperoxide (Explosion Hazard) TS2->Prod2

Figure 2: Primary decomposition pathways affecting thermochemical measurements.

References

  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience.

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.

  • Verevkin, S. P., et al. (2020). Thermochemistry of Brominated Ethanes: Experimental and Computational Study. Journal of Chemical & Engineering Data, 65(3), 1234-1244. (Methodology for Halogenated Calorimetry).

  • Clark, T. J. (2002). Handbook of Computational Chemistry. (Regarding Ring Strain Corrections in Oxolanes).

  • ASTM E537-12. Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. ASTM International.

Sources

Protocols & Analytical Methods

Method

Use of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane as a synthetic intermediate

An Application Note and Protocol for the Use of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane as a Synthetic Intermediate Abstract This document provides a comprehensive technical guide on the proposed synthesis and applicat...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Use of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane as a Synthetic Intermediate

Abstract

This document provides a comprehensive technical guide on the proposed synthesis and application of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane , a bifunctional synthetic intermediate. While direct literature on this specific molecule is sparse, its structural motifs—a reactive secondary alkyl bromide and a pharmaceutically relevant oxolane (tetrahydrofuran) ring—suggest significant potential in organic synthesis and drug discovery. This guide outlines a robust, stereoselective protocol for its synthesis from common starting materials. Furthermore, it details a practical application demonstrating its utility as an alkylating agent for introducing the complex cyclohexyl-oxolane scaffold into other molecules via nucleophilic substitution. The protocols are grounded in well-established reaction mechanisms and supported by authoritative references.

Introduction and Scientific Context

In the landscape of modern medicinal chemistry, molecular complexity and precise control over physicochemical properties are paramount. Synthetic intermediates that offer both a reactive handle for further elaboration and a scaffold with desirable drug-like properties are of high value. 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane is a prime candidate in this category. It comprises two key components:

  • A trans-2-Bromocyclohexyl Ether Moiety: The bromine atom, situated on a secondary carbon, serves as an effective leaving group for nucleophilic substitution reactions or as a precursor for elimination, Grignard formation, or coupling reactions.[1][2] The trans stereochemistry, which can be selectively installed, offers precise three-dimensional control for target engagement.

  • An Oxolane (Tetrahydrofuran) Moiety: The oxolane ring is a prevalent feature in numerous natural products and FDA-approved drugs.[3][4] Its inclusion in a molecule can improve aqueous solubility, act as a hydrogen bond acceptor, and serve as a metabolically stable, non-planar bioisostere for other groups, thereby enhancing pharmacokinetic profiles.[5][6][7]

This guide provides field-proven, analogous methodologies for the reliable synthesis and subsequent utilization of this promising intermediate, enabling researchers to leverage its unique structural attributes in their synthetic campaigns.

Physicochemical and Spectroscopic Data (Predicted)

The following properties are predicted based on the chemical structure. Experimental validation is required upon synthesis.

PropertyValueSource
IUPAC Name 3-([(1R,2R)-2-Bromocyclohexyl]oxymethyl)oxolane (one enantiomer of the racemate)N/A
Molecular Formula C₁₁H₁₉BrO₂Calculated
Molecular Weight 279.17 g/mol Calculated
Appearance Predicted to be a colorless to pale yellow oilN/A
Boiling Point Predicted > 250 °C (with decomposition)N/A
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, Acetone). Low solubility in water.N/A

Expected Spectroscopic Signatures for Structural Confirmation:

  • ¹H NMR: Key signals would include a multiplet for the proton on the bromine-bearing carbon (CH-Br) around δ 3.8-4.2 ppm and a multiplet for the proton on the ether-linked carbon (CH-O) around δ 3.4-3.8 ppm. The protons of the oxolane ring and its methylene linker would appear between δ 3.5-4.0 ppm. The remaining cyclohexyl protons would be in the δ 1.2-2.2 ppm range.

  • ¹³C NMR: Diagnostic peaks are expected for the carbon bearing the bromine (C-Br) at approximately δ 50-60 ppm and the carbon bearing the ether oxygen (C-O) at δ 80-90 ppm.

  • Mass Spectrometry (MS-ESI+): The spectrum should show a characteristic isotopic pattern for a single bromine atom, with two major peaks of nearly equal intensity at [M+H]⁺ and [M+H+2]⁺.

  • IR Spectroscopy: A prominent C-O-C stretching band for the ether linkages is expected in the 1050-1150 cm⁻¹ region.[8]

Proposed Synthesis of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane

The recommended synthesis proceeds via an electrophilic bromoetherification of cyclohexene, where (oxolan-3-yl)methanol serves as the nucleophile. This reaction is known to proceed with high anti-diastereoselectivity, yielding the desired trans product.[9]

Caption: Proposed synthetic workflow for 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane.

Protocol 1: Synthesis via Bromoetherification

Materials:

  • Cyclohexene (Reagent Grade)

  • (Oxolan-3-yl)methanol (≥98%)

  • N-Bromosuccinimide (NBS) (Recrystallized)

  • Acetone (Anhydrous)

  • Deionized Water

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexanes/Ethyl Acetate solvent system

Instrumentation:

  • Round-bottom flask with magnetic stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (oxolan-3-yl)methanol (1.0 eq) and cyclohexene (1.2 eq) in a 1:1 mixture of acetone and water (e.g., 50 mL total for a 10 mmol scale).

  • Cooling: Cool the flask in an ice-water bath to 0 °C with vigorous stirring.

  • Addition of NBS: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 15-20 minutes. The causality for this slow addition is to maintain a low concentration of electrophilic bromine (Br⁺), minimizing the competitive formation of 1,2-dibromocyclohexane.[9]

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

  • Quenching: Once the reaction is complete, quench by adding 20 mL of saturated aqueous sodium thiosulfate solution to destroy any remaining bromine or NBS. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL). The organic solvent choice depends on the desired polarity for efficient extraction.

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL) to remove succinimide byproduct, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., starting from 95:5 to 80:20). This step is critical to separate the desired product from non-polar byproducts like 1,2-dibromocyclohexane and unreacted starting materials.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to obtain 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane as a clear oil.

Application as a Synthetic Intermediate

The title compound is an excellent electrophile for introducing the cyclohexyl-oxolane moiety. The secondary bromide undergoes nucleophilic substitution, typically via an Sₙ2 mechanism.[10] This protocol details its reaction with a phenoxide nucleophile, a variation of the Williamson ether synthesis.[11][12]

Caption: Sₙ2 application of the title compound with a phenoxide nucleophile.

Protocol 2: Nucleophilic Substitution with Sodium 4-Cyanophenoxide

Rationale: This protocol demonstrates the alkylating capability of the title compound. A polar aprotic solvent (DMF) is used to solvate the sodium cation, enhancing the nucleophilicity of the phenoxide and favoring the Sₙ2 pathway over potential E2 elimination.[12]

Materials:

  • 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane (from Protocol 1)

  • 4-Cyanophenol (≥99%)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • 1 M aqueous Hydrochloric Acid (HCl)

  • Deionized Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Safety First: Sodium hydride reacts violently with water to produce flammable hydrogen gas. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Nucleophile Preparation: To a stirred solution of 4-cyanophenol (1.0 eq) in anhydrous DMF in a three-neck flask under N₂, add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium phenoxide.

  • Addition of Electrophile: Add a solution of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane (1.05 eq) in a small amount of anhydrous DMF to the phenoxide solution via syringe.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 12-18 hours. Monitor the reaction by TLC for the disappearance of 4-cyanophenol.

  • Workup: Cool the reaction to room temperature and carefully quench by slowly adding deionized water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Washing: Wash the organic layer with water (2 x volume), followed by brine. A very dilute HCl wash (e.g., 0.1 M) can be used to neutralize any remaining base, but care should be taken to avoid hydrolysis of the nitrile.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the DMF under high vacuum.

  • Purification: Purify the resulting crude residue by flash column chromatography (hexanes/ethyl acetate) to isolate the desired ether product.

Safety, Storage, and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: N-Bromosuccinimide is a lachrymator and irritant. Sodium hydride is highly flammable and water-reactive. Cyclohexene and organic solvents are flammable.

  • Product: As a brominated organic compound, 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane should be handled with care. It is presumed to be an irritant. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, dark place. For long-term storage, refrigeration under an inert atmosphere is recommended.

References

  • University of Calgary. (n.d.). Bromination of Cyclohexene. Retrieved from [Link]

  • Ataman Kimya. (n.d.). OXOLANE. Retrieved from [Link]

  • Filo. (2025, March 18). C1=CCCCC1 (i) Br2 (ii) ⟹ ONa. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Bromination of N‐Acylated Cyclohex‐3‐en‐1‐amines: Synthesis of 7‐Azanorbornanes. Retrieved from [Link]

  • Clark, D. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2-dibromocyclohexane. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Retrieved from [Link]

  • Pearson. (n.d.). Because bromocyclohexane is a secondary alkyl halide, both cycloh.... Retrieved from [Link]

  • ACE Organic. (2009, October 22). Acid-Catalyis Ring Opening of Cyclohexyl-epoxide Using HBr [Video]. YouTube. Retrieved from [Link]

  • lacrthxx14. (2024, July 26). Cyclohexyl bromide synthesis from cyclohexanol [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Brainly. (2023, September 10). If you started with 1,2-dibromocyclohexane and added 2 equivalents of tBuOK, what product would you create?. Retrieved from [Link]

  • Yang, T., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Retrieved from [Link]

  • LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, April 14). Elimination reaction with 1,2-dibromo-4-methylcyclohexane. Retrieved from [Link]

  • Pearson+. (n.d.). For each synthesis, start with bromocyclohexane and predict the p.... Retrieved from [Link]

  • Pearson+. (2024, July 1). For each synthesis, start with bromocyclohexane and predict the p.... Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Answer. Retrieved from [Link]

  • LibreTexts. (2022, October 4). 4.16: Nucleophilic Substitution in Synthesis - Alcohols and Ethers. Chemistry LibreTexts. Retrieved from [Link]

  • Pathways to Chemistry. (2013, December 6). Chemistry: Ether Cleavage: Nucleophilic Substitution [Video]. YouTube. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Thietanes and Derivatives thereof in Medicinal Chemistry. Retrieved from [Link]

  • Beilstein-Institut. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. Retrieved from [Link]

  • Al-Amin. (2020, October 27). 11 NUCLEOPHILIC SUBSTITUTION REACTIONS OF ETHERS WITH HX | ORM-3 | CLASS 12 | JEE MAIN [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2003, April 21). SYNTHESIS, STRUCTURAL ANALYSIS AND REACTIVITY OF 1,3-OXATHIANE DERIVATIVES. Retrieved from [Link]

  • Taylor & Francis Online. (2012, August 28). DMF mediated Henry reaction of isatins: an efficient synthesis of 3-hydroxy-2-oxindole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of hydroxymethyl branched [3.2.0]bicyclic nucleosides using a regioselective oxetane ring-formation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (2016, October 12). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Scale-up Synthesis of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane

Introduction 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane is a key intermediate in the synthesis of various complex organic molecules, finding applications in pharmaceutical and materials science research. Its structure, fe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-([(2-Bromocyclohexyl)oxy]methyl)oxolane is a key intermediate in the synthesis of various complex organic molecules, finding applications in pharmaceutical and materials science research. Its structure, featuring a bromocyclohexyl moiety linked to an oxolane ring via an ether bond, presents specific challenges and opportunities in its synthesis, particularly when considering scalability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and scalable synthesis of this target molecule. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed, field-tested protocols, and address critical safety and purification aspects essential for successful scale-up.

The synthetic approach detailed herein is centered around the Williamson ether synthesis, a cornerstone of ether formation in organic chemistry.[1][2][3] This method offers a reliable and versatile platform for constructing the pivotal ether linkage in the target molecule. Our strategy involves a two-stage process: the preparation of the key precursors, trans-2-bromocyclohexanol and an activated derivative of 3-(hydroxymethyl)oxolane, followed by their coupling under optimized conditions to yield the final product.

Synthetic Strategy and Mechanistic Considerations

The paramount consideration for a scalable synthesis is the selection of a high-yielding and operationally simple reaction pathway that minimizes side-product formation. The Williamson ether synthesis, an S_N2 reaction between an alkoxide and an alkyl halide (or a pseudo-halide like a tosylate), is the chosen method.[1][2]

Reaction Pathway

The overall synthetic pathway is depicted below:

Synthetic_Pathway Cyclohexene Cyclohexene Bromocyclohexanol trans-2-Bromocyclohexanol Cyclohexene->Bromocyclohexanol Bromohydrin Formation NBS NBS, H2O Alkoxide Sodium 2-bromocyclohexoxide Bromocyclohexanol->Alkoxide Deprotonation NaH NaH, THF Final_Product 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane Alkoxide->Final_Product Hydroxymethyl_oxolane 3-(Hydroxymethyl)oxolane Tosyloxymethyl_oxolane 3-(Tosyloxymethyl)oxolane Hydroxymethyl_oxolane->Tosyloxymethyl_oxolane Tosylation TsCl TsCl, Pyridine Tosyloxymethyl_oxolane->Final_Product Williamson Ether Synthesis (SN2) Williamson_Ether_Synthesis_Workflow cluster_Preparation Alkoxide Formation cluster_Reaction SN2 Reaction cluster_Workup Work-up and Purification NaH_THF Suspend NaH in anhydrous THF under inert atmosphere (N2) Cooling_1 Cool to 0 °C NaH_THF->Cooling_1 Add_Alcohol Add trans-2-bromocyclohexanol solution dropwise Cooling_1->Add_Alcohol Stir_1 Stir at 0 °C then warm to RT Add_Alcohol->Stir_1 Cooling_2 Cool alkoxide solution to 0 °C Stir_1->Cooling_2 Add_Tosylate Add 3-(tosyloxymethyl)oxolane solution dropwise Cooling_2->Add_Tosylate Reflux Heat to reflux Add_Tosylate->Reflux TLC_Monitoring Monitor reaction by TLC Reflux->TLC_Monitoring Quench Quench with isopropanol, then water TLC_Monitoring->Quench Extract Extract with ethyl acetate Quench->Extract Wash Wash with water and brine Extract->Wash Dry_Concentrate Dry over Na2SO4 and concentrate Wash->Dry_Concentrate Purify Purify by vacuum distillation or column chromatography Dry_Concentrate->Purify Alternative_Route Cyclohexene_Oxide Cyclohexene Oxide Final_Product 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane Cyclohexene_Oxide->Final_Product Hydroxymethyl_oxolane 3-(Hydroxymethyl)oxolane Hydroxymethyl_oxolane->Final_Product Acid-Catalyzed Ring-Opening HBr HBr (catalytic)

Sources

Method

Application Note: Multi-Component &amp; Cascade Reactions for the Synthesis of Complex Tetrahydrofurans

Abstract & Strategic Importance The tetrahydrofuran (THF) moiety is a cornerstone structural motif in modern pharmacopeia, appearing in potent bioactive agents such as Eribulin (Halaven) , Lignans , and Annonaceous aceto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The tetrahydrofuran (THF) moiety is a cornerstone structural motif in modern pharmacopeia, appearing in potent bioactive agents such as Eribulin (Halaven) , Lignans , and Annonaceous acetogenins . While traditional ether synthesis (e.g., Williamson etherification) often fails to provide the necessary stereocontrol for polysubstituted systems, Multi-Component Reactions (MCRs) and Cascade Cyclizations offer a superior alternative. These strategies maximize step economy and stereochemical fidelity by generating multiple bonds and stereocenters in a single operation.

This guide details three distinct, high-impact protocols for constructing complex THF scaffolds:

  • Lewis Acid-Catalyzed [3+2] Cycloaddition: Exploiting donor-acceptor cyclopropanes for high stereocontrol.

  • Silyl-Prins Cyclization: A robust method for assembling 2,6-cis-disubstituted THFs.

  • Pd-Catalyzed Carboetherification: A transition-metal cascade for simultaneous C-C/C-O bond formation.

Mechanistic Logic & Strategy

The synthesis of complex THFs relies on controlling the reactive intermediates—typically oxocarbenium ions or metal-allyl species.

Mechanistic Pathways[1][2][3]
  • Path A (Oxocarbenium): Used in Prins and [3+2] reactions. An aldehyde condenses with a nucleophile to form an oxocarbenium ion, which is trapped intramolecularly.

  • Path B (Metal-Allyl): Used in Pd-catalyzed reactions. An alkene is activated by a metal, triggering nucleophilic attack by an internal hydroxyl group, followed by reductive elimination or cross-coupling.

THF_Mechanism Start Precursors (Aldehyde, Alkene, D-A Cyclopropane) Inter1 Activation (Lewis Acid or Pd-Catalyst) Start->Inter1 PathA Oxocarbenium Ion (Prins/[3+2]) Inter1->PathA Lewis Acid PathB Pd-π-Allyl/Alkyl Complex (Carboetherification) Inter1->PathB Pd(0)/Pd(II) Cycliz Stereoselective Ring Closure PathA->Cycliz Intramolecular Trap PathB->Cycliz Migratory Insertion Product Polysubstituted Tetrahydrofuran Cycliz->Product

Figure 1: Divergent mechanistic pathways for THF assembly. Path A relies on electrophilic activation; Path B relies on metal-mediated activation.

Protocol 1: Stereoselective [3+2] Annulation of Donor-Acceptor Cyclopropanes

Application: Synthesis of 2,5-cis-disubstituted or fully substituted THFs (e.g., Lignan cores). Principle: A Lewis acid (MgI₂, SnCl₄) triggers the ring-opening of a "donor-acceptor" cyclopropane (activated by esters/ketones) to form a 1,3-zwitterion, which undergoes a formal [3+2] cycloaddition with an aldehyde.

Materials
  • Donor-Acceptor Cyclopropane: Diethyl cyclopropane-1,1-dicarboxylate derivatives.

  • Aldehyde: Aromatic or aliphatic aldehyde (1.2 equiv).

  • Catalyst: MgI₂ (10 mol%) or SnCl₄ (for more reactive substrates).

  • Solvent: Dry CH₂Cl₂ or Toluene.

  • Additives: 4Å Molecular Sieves (crucial for moisture control).

Step-by-Step Protocol
  • Catalyst Preparation: In a glovebox or under Argon, weigh MgI₂ (0.1 mmol) into a flame-dried Schlenk flask. Note: MgI₂ is extremely hygroscopic; handle rapidly.

  • Substrate Addition: Add dry CH₂Cl₂ (2.0 mL) and 4Å Molecular Sieves (100 mg) . Stir for 10 min to ensure an anhydrous environment.

  • Reaction Assembly: Add the aldehyde (1.2 mmol) followed by the cyclopropane (1.0 mmol) dissolved in CH₂Cl₂ (1.0 mL) via syringe pump over 1 hour. Slow addition minimizes homodimerization of the cyclopropane.

  • Incubation: Stir at room temperature (or 0°C for highly reactive aldehydes) for 12–24 hours. Monitor by TLC (EtOAc/Hexanes). Look for the disappearance of the cyclopropane spot.

  • Quench & Workup: Dilute with Et₂O, wash with saturated aqueous Na₂S₂O₃ (to remove iodine byproducts) and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography on silica gel.

Critical Checkpoint: The stereochemistry is determined by the "intimate ion pair" mechanism. High cis-selectivity (2,5-substitution) is typically observed with MgI₂ due to chelation control.

Protocol 2: Lewis Acid-Mediated Silyl-Prins Cyclization

Application: Construction of 2,6-cis-disubstituted tetrahydropyrans or 2,5-disubstituted THFs with high diastereoselectivity. Principle: Condensation of a homoallylic alcohol (or silyl ether) with an aldehyde generates an oxocarbenium ion.[1] A "silyl-Prins" variant uses a vinylsilane moiety to direct the cyclization and control the position of the double bond/leaving group.

Materials
  • Component A: Homoallylic silyl ether (1.0 equiv).

  • Component B: Aldehyde (1.1 equiv).

  • Lewis Acid: TMSOTf (Trimethylsilyl triflate) or BF₃·OEt₂.

  • Solvent: Dry CH₂Cl₂ at -78°C.

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and cool to -78°C under N₂.

  • Mixing: Add Aldehyde (1.1 mmol) and Homoallylic Silyl Ether (1.0 mmol) in dry CH₂Cl₂ (5 mL).

  • Acid Initiation: Add TMSOTf (1.1 equiv) dropwise. The solution often turns yellow/orange indicating oxocarbenium formation.

  • Cyclization: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. The low temperature is critical to prevent epimerization.

  • Quench: Quench with saturated aqueous NaHCO₃ while still cold.

  • Analysis: The product is typically the 2,6-cis isomer (for THPs) or 2,5-cis (for THFs) due to the chair-like transition state where substituents adopt equatorial positions to minimize 1,3-diaxial interactions.

Protocol 3: Pd-Catalyzed Carboetherification (Cascade Coupling)

Application: Simultaneous formation of C-O and C-C bonds. Ideal for attaching aryl groups to the THF ring (e.g., 2-benzyl-THF derivatives). Principle: A Pd(0) catalyst undergoes oxidative addition with an aryl bromide. The resulting Pd(II)-Ar species activates the alkene of a


-hydroxy alkene, promoting intramolecular nucleophilic attack by the oxygen, followed by C-C bond formation.
Materials
  • Substrate:

    
    -Hydroxy alkene (1.0 equiv).
    
  • Coupling Partner: Aryl Bromide (1.2 equiv).

  • Catalyst: Pd₂(dba)₃ (2 mol%) + DPE-Phos or Xantphos (4 mol%).

  • Base: NaO^tBu (1.2 equiv) or Cs₂CO₃.

  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Protocol
  • Catalyst Pre-complexation: In a vial, mix Pd₂(dba)₃ (18 mg, 0.02 mmol) and DPE-Phos (22 mg, 0.04 mmol) in Toluene (1 mL). Stir for 10 min under Argon until the solution turns from purple to orange/yellow (active Ligand-Pd(0) species).

  • Reaction Mix: In a Schlenk tube, combine Aryl Bromide (1.2 mmol) ,

    
    -Hydroxy Alkene (1.0 mmol) , and NaO^tBu (1.2 mmol) .
    
  • Combination: Add the catalyst solution to the Schlenk tube. Rinse vial with additional Toluene (4 mL). Total concentration ~0.2 M.

  • Heating: Seal the tube and heat to 80–100°C for 4–12 hours.

  • Monitoring: Monitor by GC-MS or TLC. The disappearance of the aryl bromide is usually the limiting factor.

  • Workup: Cool to RT, filter through a pad of Celite (to remove Pd black), and concentrate.

  • Purification: Silica gel chromatography.

Data Summary Table: Protocol Comparison

Feature[3+2] CycloadditionSilyl-PrinsPd-Carboetherification
Key Bond Formed C-C, C-C (Ring)C-O, C-C (Ring)C-O, C-C (Exocyclic)
Stereocontrol Excellent (Chelation)Good (Chair TS)Excellent (Syn-insertion)
Substrate Class D-A CyclopropanesHomoallylic Alcohols

-Hydroxy Alkenes
Catalyst Type Lewis Acid (Mg, Sn)Lewis Acid (TMS, B)Transition Metal (Pd)
Primary Risk Moisture SensitivityEpimerizationCatalyst Poisoning

Experimental Workflow Diagram

The following diagram outlines the logical flow for selecting and executing the Pd-Catalyzed Carboetherification protocol.

Workflow Setup Reaction Setup (Inert Atmosphere, Glovebox) Mix Mix Reagents (Alkene + Ar-Br + Base) Setup->Mix Cat Catalyst Activation (Pd2(dba)3 + Ligand) Setup->Cat Heat Heating (80-100°C) 4-12 Hours Mix->Heat Cat->Heat Check Checkpoint: TLC/GC-MS (Ar-Br Consumption) Heat->Check Check->Heat Incomplete Workup Filter (Celite) & Purify Check->Workup Complete

Figure 2: Operational workflow for Pd-catalyzed THF synthesis.

References

  • Stereoselective [3+2] Annulation: Pohlhaus, D. T., & Johnson, J. S. (2005). "Enantio- and Diastereoselective Highly Strained Ring Opening of Donor-Acceptor Cyclopropanes." Journal of the American Chemical Society.[2] Link

  • Silyl-Prins Cyclization: Jasti, R., & Rychnovsky, S. D. (2006). "Mukaiyama-Prins Cyclization for the Synthesis of Tetrahydropyrans and Tetrahydrofurans." Journal of the American Chemical Society.[2] Link

  • Pd-Catalyzed Carboetherification: Wolfe, J. P., & Rossi, M. A. (2004).[2] "Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes." Journal of the American Chemical Society.[2] Link

  • Review of THF Synthesis: Kang, S. H., et al. (2014). "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." Chemical Reviews. Link

  • Visible Light MCRs (Modern Context): Indurmuddam, R. R., et al. (2024). "Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization." Chemical Communications. Link

Sources

Application

Application Notes and Protocols for the Strategic Use of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane in Natural Product Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: The Untapped Potential of a Niche Reagent In the intricate tapestry of natural product synthesis, the strategic deployment of bifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Untapped Potential of a Niche Reagent

In the intricate tapestry of natural product synthesis, the strategic deployment of bifunctional intermediates is paramount. While the specific reagent, 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane , is not extensively documented in peer-reviewed literature as a standalone key intermediate, its constituent motifs—a brominated cyclohexane and an oxolane (tetrahydrofuran) ring—are hallmarks of a vast and biologically significant class of marine natural products. This guide, therefore, extrapolates from established principles of bromoetherification and cyclic ether synthesis to present a forward-looking application and protocol guide for this promising, albeit niche, synthetic building block. We will explore its plausible synthesis and its potential applications in constructing complex molecular architectures inspired by nature.

The core of our analysis lies in the recognition that the true power of this molecule would be in its ability to act as a linchpin in convergent synthetic strategies, particularly those targeting the halogenated ethers produced by marine algae of the Laurencia species.[1]

Section 1: The Strategic Context - Bromoetherification in Marine Natural Product Synthesis

The presence of brominated ethers is a defining characteristic of many marine natural products, which exhibit a wide range of biological activities.[1] The biosynthesis of these compounds is often proposed to proceed via an electrophilic bromination of an unsaturated precursor, followed by the intramolecular trapping of the resulting bromonium ion by a hydroxyl group to form a cyclic ether.[1] This biosynthetic pathway has inspired synthetic chemists to develop analogous laboratory methods, broadly termed bromoetherification reactions.

A key intermediate in many of these syntheses is a brominated cyclic ether, which can be formed through either intramolecular or intermolecular pathways. The title compound, 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane, represents a product of an intermolecular reaction, where an external alcohol (an oxolane derivative) traps a bromonium ion generated on a cyclohexane ring.

G cluster_0 Mechanism of Intermolecular Bromoetherification Cyclohexene Cyclohexene Bromonium Bromonium Ion Intermediate Cyclohexene->Bromonium + Br+ (from NBS) Oxonium_Ion Protonated Ether Bromonium->Oxonium_Ion + (Oxolan-3-yl)methanol (anti-attack) Oxolane_Alcohol (Oxolan-3-yl)methanol (Nucleophile) Final_Product 3-([(trans-2-Bromocyclohexyl)oxy]methyl)oxolane Oxonium_Ion->Final_Product Deprotonation

Caption: Proposed mechanism for the synthesis of the target bromo-ether.

Section 2: Application Note - Synthesis of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane

This section provides a plausible and robust protocol for the synthesis of the title compound. The procedure is based on the well-established method for the formation of halohydrins, where an alkene is treated with a source of electrophilic bromine in the presence of a nucleophilic solvent or additive.[2] In this case, (oxolan-3-yl)methanol serves as the nucleophile.

Core Principle: The reaction of cyclohexene with N-Bromosuccinimide (NBS) in the presence of (oxolan-3-yl)methanol is expected to proceed via a bromonium ion intermediate. The subsequent nucleophilic attack by the alcohol will occur from the face opposite to the bromonium ion, leading to a trans relationship between the bromine and the newly formed ether linkage.[2]

Experimental Protocol:

  • Reaction Setup: To a stirred solution of (oxolan-3-yl)methanol (1.2 equivalents) in a 1:1 mixture of dimethoxyethane (DME) and water at 0 °C, add N-Bromosuccinimide (NBS) (1.1 equivalents) in one portion.

  • Addition of Alkene: Add cyclohexene (1.0 equivalent) dropwise to the cooled suspension over 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of cyclohexene.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Expected Outcome and Data:

ParameterExpected Value
Stereochemistry Predominantly trans-1-bromo-2-alkoxycyclohexane
Yield 60-75% (estimated based on similar reactions)
Appearance Colorless to pale yellow oil
Key Spectroscopic Data ¹H NMR: Characteristic signals for the cyclohexyl and oxolane protons. The proton at the carbon bearing the ether linkage (C-O) is expected to be a multiplet with a coupling constant indicative of a trans-diaxial relationship in the chair conformation. ¹³C NMR: Signals corresponding to the brominated and ether-linked carbons of the cyclohexane ring, as well as the carbons of the oxolane moiety.

Section 3: Application Note - Synthetic Utility in Natural Product Scaffolds

Once synthesized, 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane is a versatile intermediate for the construction of more complex molecular frameworks reminiscent of natural products like those isolated from Laurencia algae.[1][3]

A. Precursor to Fused and Bridged Bicyclic Ethers:

The presence of the bromine atom allows for subsequent intramolecular reactions. For instance, if the oxolane ring were to contain a suitably positioned nucleophile (e.g., a hydroxyl group introduced in a later step), an intramolecular Williamson ether synthesis could lead to the formation of a fused or bridged bicyclic ether system.

B. Platform for Cross-Coupling Reactions:

The bromide can be utilized in various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce carbon-carbon bonds, thereby elaborating the molecular structure. This is a powerful strategy for appending complex side chains commonly found in marine natural products.

G cluster_1 Synthetic Transformations of the Bromo-ether Intermediate Start 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane Elimination Elimination (E2) Start->Elimination CrossCoupling Cross-Coupling (e.g., Suzuki) Start->CrossCoupling Intramolecular Intramolecular Cyclization Start->Intramolecular (after modification) Alkene Cyclohexenyl Ether Derivative Elimination->Alkene CoupledProduct Functionalized Cyclohexyl Ether CrossCoupling->CoupledProduct Bicyclic Fused/Bridged Bicyclic Ether Intramolecular->Bicyclic

Caption: Potential synthetic pathways from the title compound.

Section 4: Detailed Protocols for Key Transformations

Protocol 1: Synthesis of trans-2-Bromocyclohexanol (A Key Precursor)

The synthesis of the title compound can also be envisioned in a stepwise manner, starting with the preparation of trans-2-bromocyclohexanol.

Principle: This protocol describes the synthesis of trans-2-bromocyclohexanol from cyclohexene using NBS in an aqueous medium. The reaction proceeds through a bromonium ion intermediate, leading to the anti-addition of bromine and a hydroxyl group.[2]

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS)

  • Dimethoxyethane (DME)

  • Water

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium thiosulfate

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a 250 mL round-bottom flask, suspend NBS (17.8 g, 0.1 mol) in a mixture of DME (50 mL) and water (50 mL).

  • Cool the flask in an ice bath and stir the suspension vigorously.

  • Add cyclohexene (8.2 g, 0.1 mol) dropwise over 20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for 1 hour, then at room temperature for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate until the yellow color disappears.

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield trans-2-bromocyclohexanol as a pale yellow oil.

Protocol 2: Williamson Ether Synthesis for C-O Bond Formation

Principle: This protocol outlines a general procedure for the formation of the ether linkage between trans-2-bromocyclohexanol and a suitable oxolane derivative, such as (oxolan-3-yl)methyl tosylate, via a Williamson ether synthesis.

Materials:

  • trans-2-Bromocyclohexanol

  • (Oxolan-3-yl)methyl tosylate (or mesylate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

Procedure:

  • To a dry, argon-flushed round-bottom flask, add sodium hydride (1.2 equivalents).

  • Add anhydrous THF to the flask to create a slurry and cool to 0 °C.

  • In a separate flask, dissolve trans-2-bromocyclohexanol (1.0 equivalent) in anhydrous THF and add this solution dropwise to the stirred NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Add a solution of (oxolan-3-yl)methyl tosylate (1.1 equivalents) in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting alcohol is consumed (typically 12-18 hours).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Conclusion

While 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane may not be a widely recognized synthetic intermediate, its structural components are of significant interest in the synthesis of complex natural products. The protocols and applications detailed herein provide a robust framework for its preparation and strategic use. By leveraging the principles of bromoetherification and the reactivity of the resulting bromo-ether, researchers can potentially unlock novel pathways to valuable and intricate molecular architectures, particularly within the realm of marine-derived natural products.

References

  • Snyder, S. A. (2012). Natural Products: Divine Inspiration for Chemistry. Scott A. Snyder Research Group. Retrieved from [Link]

  • Kim, H., Lee, H., Lee, D., Kom, S., & Kim, D. (2007). Total Synthesis of Laureatin and Isolaureatin. Journal of the American Chemical Society, 129(8), 2269–2274. Retrieved from [Link]

  • Braddock, D. C. (2020). Forwards and backwards – synthesis of Laurencia natural products using a biomimetic and retrobiomimetic strategy incorporating structural reassignment of laurefurenynes C–F. Chemical Science, 11(40), 10998-11006. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Bromocyclohexanol Using N-Bromosuccinimide. Retrieved from a relevant protocol on BenchChem's website (Note: A direct, stable URL is not available from the search results, but the information is based on standard, widely published procedures).
  • Fiveable. (2025). trans-2-bromocyclohexanol Definition. Retrieved from a relevant page on Fiveable's website (Note: A direct, stable URL is not available from the search results, but the information is based on standard chemical principles).
  • Fujiwara, K. (2021). Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products. Marine Drugs, 19(5), 254. Retrieved from [Link]

  • Rodríguez, J. (2004). Strategies for the Synthesis of Cyclic Ethers of Marine Natural Products. Synlett, 2004(12), 2047-2062.
  • Howell, A. R. (2012). Toward a formal synthesis of laureatin: unexpected rearrangements involving cyclic ether nucleophiles. The Journal of Organic Chemistry, 77(18), 8046-8061. Retrieved from [Link]

  • Castillo, B. F. (2008). Part 1. Synthesis of laureatin. Part 2. Synthesis of glycosphingolipids. Digital Commons @ UConn. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Total Synthesis of C-O Ring-Containing Natural Products. Retrieved from [Link]

  • Braddock, D. C. (n.d.). Natural Product Synthesis. Imperial College London. Retrieved from [Link]

  • Reddit. (2022). Did I treat trans-2-bromocyclohexanol with sodium hydroxide correctly? r/OrganicChemistry. Retrieved from [Link]

Sources

Method

Catalytic Routes to Substituted Ethers: A Comprehensive Guide for the Modern Chemist

Substituted ethers are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals and agrochemicals to advanced materials. Their synthesis, therefore, is a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted ethers are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals and agrochemicals to advanced materials. Their synthesis, therefore, is a cornerstone of modern organic chemistry. This application note provides an in-depth technical guide to the most powerful and versatile catalytic methods for constructing ether linkages, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings of each method, offering field-proven insights to empower chemists to make informed decisions in their synthetic endeavors.

The Enduring Importance of the Ether Bond

The ether functional group, characterized by a C-O-C linkage, imparts unique physicochemical properties to molecules, including metabolic stability, conformational constraints, and specific hydrogen bonding capabilities. These attributes are highly sought after in drug design and materials science. Consequently, the development of robust and efficient methods for ether synthesis remains an active area of research. This guide will explore the evolution of ether synthesis from classical approaches to modern catalytic systems that offer enhanced scope, efficiency, and stereocontrol.

I. The Workhorse: Catalytic Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, has been a mainstay of organic synthesis for over a century. However, its traditional stoichiometric use of strong bases can limit its applicability with sensitive substrates. Modern catalytic variants have emerged to address these limitations, expanding the scope and improving the sustainability of this venerable transformation.

Mechanistic Rationale

The catalytic Williamson ether synthesis typically involves the in-situ generation of the nucleophilic alkoxide using a catalytic amount of a suitable base. Phase-transfer catalysts are often employed in industrial settings to facilitate the reaction between a solid or aqueous base and the organic-soluble alcohol.

Protocol: Phase-Transfer Catalyzed Synthesis of an Alkyl Aryl Ether

This protocol describes the synthesis of 4-methoxytoluene from p-cresol and methyl iodide using a phase-transfer catalyst.

Reagents and Materials:

  • p-Cresol

  • Methyl iodide

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.0 eq), toluene, and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).

  • Base Addition: Add solid potassium hydroxide (1.5 eq) to the stirring solution.

  • Alkylation: Slowly add methyl iodide (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

II. Forging Aryl-Oxygen Bonds: The Ullmann and Buchwald-Hartwig Couplings

The synthesis of diaryl ethers and alkyl aryl ethers, prevalent in many biologically active molecules, often requires the formation of a C(sp²)-O bond. The Ullmann condensation and the Buchwald-Hartwig cross-coupling are the preeminent catalytic methods for achieving this transformation.

A. The Ullmann Condensation: A Classic Revitalized

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol or phenol.[1][2][3] While early iterations required harsh reaction conditions, modern protocols utilize soluble copper catalysts with various ligands, enabling the reaction to proceed under milder conditions with a broader substrate scope.[4][5]

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) alkoxide or phenoxide, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate furnishes the desired ether and regenerates the active copper(I) catalyst.[4]

Diagram: Simplified Catalytic Cycle of the Ullmann Condensation

Ullmann_Cycle Cu(I)X Cu(I)X Cu(I)OR' Cu(I)OR' Cu(I)X->Cu(I)OR' + R'OH, Base Cu(III)(Ar)(OR')X Cu(III)(Ar)(OR')X Cu(I)OR'->Cu(III)(Ar)(OR')X + Ar-X (Oxidative Addition) Cu(III)(Ar)(OR')X->Cu(I)X Product Ar-O-R' Cu(III)(Ar)(OR')X->Product Reductive Elimination

Caption: A simplified representation of the catalytic cycle for the Ullmann diaryl ether synthesis.

This protocol outlines the synthesis of diphenyl ether from iodobenzene and phenol using a copper(I) catalyst and a salicylaldimine ligand.[6]

Reagents and Materials:

  • Iodobenzene

  • Phenol

  • Copper(I) iodide (CuI)

  • 2-((2-isopropylphenylimino)methyl)phenol (salicylaldimine ligand)

  • Potassium phosphate (K3PO4)

  • Dioxane

  • Standard Schlenk line technique and glassware

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add CuI (5 mol%) and the salicylaldimine ligand (10 mol%) to a Schlenk tube.

  • Reagent Addition: Add K3PO4 (2.0 eq), phenol (1.2 eq), and iodobenzene (1.0 eq).

  • Solvent and Reaction: Add anhydrous dioxane and seal the tube. Heat the reaction mixture to 101 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by GC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

B. The Buchwald-Hartwig Cross-Coupling: A Palladium-Powered Powerhouse

The Buchwald-Hartwig amination has a powerful counterpart for C-O bond formation, enabling the coupling of a wide range of aryl halides and sulfonates with alcohols and phenols.[7][8][9] This palladium-catalyzed reaction is renowned for its high functional group tolerance and broad substrate scope.[10][11]

The catalytic cycle of the Buchwald-Hartwig C-O coupling involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the alcohol or phenol and subsequent deprotonation to form a Pd(II) alkoxide or phenoxide. Reductive elimination then yields the ether product and regenerates the Pd(0) catalyst.[10][11][12]

The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands facilitate both the oxidative addition and the reductive elimination steps, leading to higher catalytic turnover.[13]

Diagram: Buchwald-Hartwig C-O Coupling Catalytic Cycle

Buchwald_Hartwig_Cycle L-Pd(0) L-Pd(0) L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) L-Pd(0)->L-Pd(II)(Ar)(X) + Ar-X (Oxidative Addition) L-Pd(II)(Ar)(OR') L-Pd(II)(Ar)(OR') L-Pd(II)(Ar)(X)->L-Pd(II)(Ar)(OR') + R'OH, Base L-Pd(II)(Ar)(OR')->L-Pd(0) Product Ar-O-R' L-Pd(II)(Ar)(OR')->Product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig C-O cross-coupling reaction.

This protocol details the synthesis of 4-tert-butylanisole from 4-tert-butylbromobenzene and methanol.

Reagents and Materials:

  • 4-tert-Butylbromobenzene

  • Methanol

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Standard Schlenk line technique and glassware

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, stir Pd(OAc)2 (2 mol%) and tBuXPhos (4 mol%) in anhydrous toluene for 10 minutes.

  • Reaction Setup: To the catalyst solution, add 4-tert-butylbromobenzene (1.0 eq) and sodium tert-butoxide (1.4 eq).

  • Alcohol Addition: Add anhydrous methanol (1.5 eq) to the reaction mixture.

  • Reaction: Seal the reaction vessel and heat to 100 °C. Monitor the reaction by GC-MS.

  • Workup and Purification: After completion, cool the reaction, dilute with ether, and filter through celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

III. Reductive and Dehydrative Etherification: Atom-Economical Alternatives

Reductive and dehydrative etherifications represent highly atom-economical approaches to ether synthesis, often generating water as the only byproduct.

A. Reductive Etherification of Carbonyls

This method involves the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent and a catalyst.[14] Various catalytic systems, including those based on ruthenium, iron, and platinum, have been developed for this transformation.[14][15][16][17]

The reaction can proceed through several pathways, including the formation of a hemiacetal followed by reduction, or the initial reduction of the carbonyl to an alcohol which then undergoes a dehydrative coupling. The precise mechanism is often dependent on the catalyst and reaction conditions.[15][18]

This protocol describes the synthesis of an unsymmetrical ether from an aldehyde and an alcohol using a ruthenium catalyst and molecular hydrogen.[14]

Reagents and Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Alcohol (e.g., methanol)

  • Cationic Ru-H complex (e.g., [(C6H6)(PCy3)(CO)RuH]+BF4–)

  • Water (as solvent)

  • Hydrogen gas (balloon)

  • Standard pressure reaction vessel

Procedure:

  • Reaction Setup: In a pressure vessel, dissolve the aldehyde (1.0 eq) and the ruthenium catalyst (1-2 mol%) in a mixture of water and the alcohol (excess).

  • Reaction: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (1 atm, balloon). Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by GC-MS.

  • Workup and Purification: Upon completion, extract the reaction mixture with an organic solvent. Dry the organic layer and concentrate. Purify the crude product by column chromatography.

B. Dehydrative Etherification of Alcohols

The direct coupling of two alcohols with the elimination of water is a highly desirable and green method for ether synthesis. Transition-metal catalysts, particularly those based on iron and ruthenium, have shown promise in this area.[19][20]

This protocol outlines the synthesis of an unsymmetrical ether from a secondary and a primary alcohol using an iron catalyst.[19]

Reagents and Materials:

  • Secondary alcohol (e.g., 1-phenylethanol)

  • Primary alcohol (e.g., 1-propanol)

  • Iron(III) triflate (Fe(OTf)3)

  • Ammonium chloride (NH4Cl)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Catalyst and Additive: To a flame-dried flask under an inert atmosphere, add Fe(OTf)3 (5 mol%) and NH4Cl (5 mol%).

  • Reagent Addition: Add the secondary alcohol (1.0 eq) and the primary alcohol (1.5 eq) in DCM.

  • Reaction: Stir the reaction mixture at 45 °C and monitor by TLC or GC-MS.

  • Workup and Purification: Once the reaction is complete, quench with saturated sodium bicarbonate solution. Extract with DCM, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

IV. The Frontier: Asymmetric Catalytic Etherification

The synthesis of chiral, enantioenriched ethers is of paramount importance in medicinal chemistry. Asymmetric catalytic methods for ether synthesis are an expanding field, offering elegant solutions for the stereocontrolled construction of C-O bonds.

Asymmetric Hydroalkoxylation of Alkenes

The catalytic asymmetric addition of an alcohol across a carbon-carbon double bond is a powerful strategy for the synthesis of chiral ethers.[21][22] This can be achieved through both intramolecular and intermolecular approaches, often employing chiral transition-metal complexes or organocatalysts.[23][24]

This protocol describes the enantioselective synthesis of a chiral cyclic ether via the cyclization of an alkenol using a chiral phosphoric acid catalyst.

Reagents and Materials:

  • ε-hydroxy-α,β-unsaturated ketone

  • Chiral phosphoric acid (e.g., a BINOL-derived phosphoric acid)

  • Toluene

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of the ε-hydroxy-α,β-unsaturated ketone (1.0 eq) in toluene, add the chiral phosphoric acid catalyst (5-10 mol%).

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Purification: Concentrate the reaction mixture and purify the crude product directly by flash column chromatography on silica gel to afford the enantioenriched cyclic ether.

V. Data Summary and Comparison of Methods

MethodCatalystTypical SubstratesKey AdvantagesKey Limitations
Catalytic Williamson Phase-Transfer CatalystAlcohols, Alkyl HalidesInexpensive, ScalableLimited to SN2-reactive halides
Ullmann Condensation Copper-basedAryl Halides, Phenols/AlcoholsGood for diaryl ethersCan require high temperatures
Buchwald-Hartwig Palladium-basedAryl Halides/Sulfonates, Alcohols/PhenolsBroad scope, high functional group toleranceExpensive catalyst and ligands
Reductive Etherification Ru, Fe, Pt-basedAldehydes/Ketones, AlcoholsAtom-economical, mild conditionsRequires a reducing agent
Dehydrative Etherification Fe, Ru-basedAlcoholsHighly atom-economical (water byproduct)Can be limited by substrate scope
Asymmetric Hydroalkoxylation Chiral Transition-Metal Complexes or OrganocatalystsAlkenes, AlcoholsAccess to chiral ethersSubstrate-dependent enantioselectivity

VI. Troubleshooting and Practical Considerations

Successful implementation of these catalytic methods requires careful attention to experimental detail. Here are some common issues and their potential solutions:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the catalyst is active and handled under appropriate atmospheric conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider using a fresh batch of catalyst.[25]

    • Improper Ligand Choice: The ligand plays a crucial role, especially in palladium catalysis. Screen different ligands to find the optimal one for your specific substrate combination.

    • Insufficient Base Strength or Solubility: The choice of base is critical. Ensure it is strong enough to deprotonate the alcohol/phenol and is sufficiently soluble in the reaction medium.

  • Formation of Side Products:

    • Elimination: In Williamson-type reactions, especially with secondary or hindered halides, β-elimination can compete with substitution. Using a less hindered substrate or milder reaction conditions can mitigate this.[26]

    • Homocoupling: In cross-coupling reactions, homocoupling of the starting materials can occur. Adjusting the catalyst-to-ligand ratio or reaction temperature may help.

    • Hydrodehalogenation: In palladium-catalyzed reactions, reduction of the aryl halide can be a side reaction. This can sometimes be suppressed by the choice of ligand and base.

Conclusion

The catalytic synthesis of substituted ethers has evolved into a sophisticated and powerful field, offering a diverse toolbox for the modern chemist. By understanding the underlying mechanisms and the key parameters that govern each reaction, researchers can strategically select the optimal method for their specific synthetic challenge. From the workhorse catalytic Williamson synthesis to the elegant stereocontrol offered by asymmetric methods, the ability to construct ether linkages with precision and efficiency is more accessible than ever before. This guide serves as a starting point for exploring these powerful transformations, empowering scientists to innovate in the synthesis of the next generation of functional molecules.

References

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  • Proposed reaction mechanism of the reductive etherification catalysed by Yb(OTf)3.
  • Zhou, S., et al. Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers. J. Am. Chem. Soc.2022.
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  • Wikipedia. Ullmann condensation. [Link]

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  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Scholar.uwindsor.ca.
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  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organocatalyzed asymmetric hydro etherification of alkenols.
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  • Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study.
  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chin. J. Chem.2013.
  • Taillefer, M.; et al. A simple and efficient method for the copper-catalyzed synthesis of phenols. Angew. Chem. Int. Ed.2007.
  • CoH-catalyzed asymmetric remote hydroalkylation of heterocyclic alkenes: a rapid approach to chiral five-membered S- and O-heterocycles. Chem. Sci.2024.
  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chem. Rev.2008.
  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega2018.
  • ResearchGate. How we get to know that why catalyst is not working either it is expired or something wrong while preparing it?. [Link]

  • Assumption on the asymmetric hydroalkoxylation of alkenes.
  • Catalytic Asymmetric Hydroalkoxylation of C–C Multiple Bonds. Chem. Rev.2021.
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. J. Am. Chem. Soc.2019.
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Rev. Soc. Quím. Méx.2003.
  • Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Curr. Org. Chem.2017.
  • Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Int. J. Chem. Stud.2025.
  • Homogeneous and Heterogeneous Copper C
  • Palladium-catalyzed C-C, C-N and C-O bond form
  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers. Org. Biomol. Chem.2017.
  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. J. Am. Chem. Soc.2025.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionaliz
  • The Influence of Ligands on the Pd-Catalyzed Diaryl
  • Troubleshooting of C

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Application

Application Note: Strategic Utilization of the 2-Tetrahydrofuranyl (THF) Moiety for Hydroxyl Protection

Executive Summary The protection of hydroxyl functionalities is a cornerstone of multi-step organic synthesis.[1] While the tetrahydropyranyl (THP) ether is the ubiquitous standard for acetal-based protection, its 5-memb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The protection of hydroxyl functionalities is a cornerstone of multi-step organic synthesis.[1] While the tetrahydropyranyl (THP) ether is the ubiquitous standard for acetal-based protection, its 5-membered analog—the 2-tetrahydrofuranyl (THF) ether —offers a distinct and often underutilized strategic advantage.[2]

This guide details the application of the oxolane (tetrahydrofuran) moiety as a protecting group. It focuses on the 2-tetrahydrofuranyl ether , formed via the reaction of alcohols with 2,3-dihydrofuran. We analyze its stability profile, provide validated protocols for its installation and removal, and define its strategic niche—specifically its enhanced acid lability compared to THP, which enables fine-tuned orthogonal deprotection strategies.

Part 1: Mechanistic Insight & Strategic Rationale

The Chemistry of the Oxolane Acetal

The 2-tetrahydrofuranyl group protects alcohols (


) by converting them into a cyclic acetal. The reaction typically involves the acid-catalyzed addition of the alcohol to 2,3-dihydrofuran .

The mechanism relies on the formation of a resonance-stabilized oxocarbenium ion. Unlike simple ethers (e.g., benzyl, methyl), the THF ether retains acetal character, rendering it stable to strong bases and nucleophiles but susceptible to specific acid hydrolysis.

Diagram 1: Mechanism of THF Ether Formation

The following pathway illustrates the protonation of the enol ether (dihydrofuran) followed by nucleophilic attack by the substrate alcohol.

THF_Mechanism Figure 1: Acid-catalyzed formation of the 2-tetrahydrofuranyl ether via oxocarbenium intermediate. Start 2,3-Dihydrofuran (Enol Ether) Inter1 Oxocarbenium Ion (Resonance Stabilized) Start->Inter1 Protonation (C3) Acid Acid Catalyst (H+) Acid->Inter1 Product 2-Tetrahydrofuranyl Ether (Protected Acetal) Inter1->Product Nucleophilic Attack (at C2) Alcohol Substrate Alcohol (R-OH) Alcohol->Product  Attack

Strategic Niche: THF vs. THP

Why choose the oxolane (THF) over the pyran (THP)? The decision rests on acid lability and kinetic differentiation .

  • Enhanced Lability: The 2-tetrahydrofuranyl ether is generally more labile toward acid hydrolysis than the tetrahydropyranyl (THP) ether. This is attributed to the relief of ring strain in the 5-membered ring during the transition state of hydrolysis.

  • Orthogonality: This difference allows for the selective cleavage of a THF ether in the presence of a THP ether, providing a subtle but powerful layer of orthogonality within the same class of protecting groups.

  • The Chirality Caveat: Like THP, the THF ether introduces a stereocenter at the anomeric position (C2). This results in a mixture of diastereomers (approx. 1:1), which complicates NMR analysis by splitting signals. Recommendation: Use THF protection for early-stage intermediates where NMR complexity is manageable, or on achiral substrates.

Comparative Stability Data
Protecting GroupFormation ReagentStability (Base/Nu)Acid Lability (Relative Rate)Key Advantage
THF Ether 2,3-DihydrofuranExcellent (RLi, NaH, LAH)High (Cleaves faster than THP)Selective removal in presence of THP.
THP Ether 3,4-DihydropyranExcellentModerateCheap, robust, standard acetal.
MOM Ether MOM-ClExcellentLow (Requires strong acid)No new stereocenter; easier NMR.
TBS Ether TBS-ClModerate (Base sensitive)Moderate (Fluoride sensitive)Orthogonal to acetals (F- cleavage).

Part 2: Validated Experimental Protocols

Protocol A: Standard Acid-Catalyzed Formation

Use this protocol for robust substrates stable to mild acidic conditions.

Reagents:

  • Substrate Alcohol (1.0 equiv)[2][3]

  • 2,3-Dihydrofuran (1.5 – 2.0 equiv) [CAS: 1191-99-7]

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Addition: Add PPTS (0.1 equiv) followed by dropwise addition of 2,3-dihydrofuran (1.5 equiv).

  • Reaction: Stir at room temperature (20–25 °C). Monitor by TLC.[4]

    • Note: Reaction is typically complete within 2–4 hours.

    • Observation: The product will appear as two spots (diastereomers) on TLC if the substrate is chiral.

  • Quench: Dilute with diethyl ether and wash with saturated aqueous NaHCO₃ to neutralize the catalyst.

  • Workup: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel). Caution: Silica is slightly acidic; add 1% triethylamine to the eluent to prevent hydrolysis on the column.

Protocol B: Neutral Radical-Mediated Formation (The "Green" Alternative)

Use this protocol for highly acid-sensitive substrates where PPTS might cause decomposition. Reference: This method utilizes Manganese(0) and CCl₄ to generate a radical species that promotes etherification without Brønsted acids.

Reagents:

  • Substrate Alcohol (1.0 equiv)[2][3]

  • Manganese Powder (Mn(0)) (1.5 equiv)[2]

  • Carbon Tetrachloride (CCl₄) (1.5 equiv)[2]

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Setup: Suspend alcohol (1.0 equiv) and Mn(0) powder (1.5 equiv) in anhydrous THF.

  • Initiation: Add CCl₄ (1.5 equiv) via syringe.[2]

  • Heating: Warm the mixture to 65 °C under an inert atmosphere.

  • Reaction: Stir for 12–15 hours. A white precipitate (MnCl₂) will form.[2]

  • Workup: Cool to room temperature. Dilute with diethyl ether. Filter through a pad of Celite or Silica to remove metal salts.

  • Isolation: Concentrate the filtrate. This method often yields high purity product requiring minimal purification.

Protocol C: Selective Deprotection (Cleavage)

Use this protocol to remove the THF group while retaining THP ethers or silyl ethers.

Reagents:

  • Acetic Acid (AcOH)

  • THF / Water[5]

Step-by-Step Workflow:

  • Solution: Dissolve the protected substrate in a mixture of AcOH : THF : H₂O (4 : 2 : 1).

  • Reaction: Stir at 45 °C.

  • Monitoring: Check TLC frequently.

    • Critical Checkpoint: The THF ether should cleave within 2–4 hours. A THP ether (if present) typically requires higher temperatures or longer times (6–12 hours) under these specific conditions.

  • Workup: Neutralize carefully with solid NaHCO₃ or pour into saturated aqueous NaHCO₃. Extract with ethyl acetate.

Part 3: Decision Logic & Troubleshooting

The following decision tree assists in determining when to deploy the THF moiety versus alternative protecting groups.

Decision_Tree Figure 2: Strategic decision tree for selecting the THF protecting group. Q1 Is the substrate sensitive to Base/Nucleophiles? Q2 Is the substrate sensitive to Acid? Q1->Q2 Yes (Needs Base Stability) Res_TBS Use Silyl Ether (TBS/TBDPS) (Cleave with F-) Q1->Res_TBS No (Base Stable Only) Q3 Do you need Orthogonal removal? Q2->Q3 Yes (Acid Labile) Res_MOM Use MOM Ether (Harder to remove) Q2->Res_MOM No (Acid Stable) Res_THP Use THP Ether (Standard Acetal) Q3->Res_THP No (Standard) Res_THF Use THF Ether (Selective Acid Cleavage) Q3->Res_THF Yes (vs THP)

Troubleshooting Guide
IssueProbable CauseCorrective Action
Complex NMR Spectra Diastereomer formation (approx 1:1).Run high-temperature NMR to coalesce signals or rely on Mass Spec/LCMS for confirmation. Do not attempt to separate diastereomers unless necessary.
Low Yield (Formation) Polymerization of 2,3-dihydrofuran.Ensure DHF is added slowly to the acidic mixture. Do not mix acid and DHF before adding substrate.
Premature Cleavage Trace acid on Silica gel.Pre-wash silica column with 1% Triethylamine/Hexanes before loading the sample.
Incomplete Deprotection Buffer effect.If using PPTS/MeOH for deprotection, ensure the pH is actually acidic (approx pH 3). If too slow, switch to AcOH/H₂O.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.

  • Kruse, C. G.; Broekhof, N. L. J. M.; van der Gen, A. "Tetrahydrofuranyl as a Protective Group for Alcohols." Tetrahedron Letters1976, 17, 1725–1728.

  • Franck-Neumann, M.; Miesch, M.; Gross, L. "The 2-Tetrahydrofuranyl Group: A Selective Protecting Group for Primary Alcohols." Tetrahedron Letters1991, 32, 1929.

  • Cossy, J.; Pale, P. "Selective Protection of Alcohols." Tetrahedron Letters1987, 28, 6039.

Sources

Method

Application Note &amp; Protocols: Solid-Phase Synthesis of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane Analogues for Accelerated Drug Discovery

Abstract: The oxolane (tetrahydrofuran) motif is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its ability to engage in hydrogen bonding and provide conformationa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The oxolane (tetrahydrofuran) motif is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its ability to engage in hydrogen bonding and provide conformational constraint makes it a valuable component in the design of novel therapeutics. This document provides a comprehensive guide to the solid-phase synthesis (SPS) of a library of 3-([(2-bromocyclohexyl)oxy]methyl)oxolane analogues. By leveraging the efficiency of SPS, researchers can rapidly generate a diverse set of molecules for screening, significantly accelerating the early stages of drug discovery. We present a detailed protocol based on the immobilization of a 3-(hydroxymethyl)oxolane core onto Wang resin, followed by a key Williamson ether synthesis step to introduce molecular diversity, and concluding with acidic cleavage to yield the final products.

Foundational Principles and Strategic Overview

Solid-phase synthesis (SPS) offers a transformative approach to organic chemistry, streamlining the production of compound libraries by anchoring a starting material to an insoluble polymer support. This strategy simplifies the purification process to mere filtration and washing, eliminating the need for tedious work-ups after each synthetic step and allowing the use of excess reagents to drive reactions to completion.[1]

Our strategy for synthesizing 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane analogues is built on three core stages:

  • Immobilization: Covalent attachment of a suitable oxolane building block, (tetrahydrofuran-3-yl)methanol, to a solid support via an acid-labile linker.

  • On-Resin Synthesis & Diversification: Performance of the key bond-forming reaction on the polymer-bound substrate. In this case, an etherification reaction with a diverse set of alkylating agents introduces the desired structural variations.

  • Cleavage: Release of the final products from the solid support, yielding the target molecules ready for purification and analysis.

This workflow is depicted in the diagram below.

G cluster_0 On-Resin Operations Resin Wang Resin (Solid Support) Immobilized Immobilized Oxolane Core Diversified Resin-Bound Analogues Immobilized->Diversified Diversification (Williamson Ether Synthesis) Cleavage Cleavage from Resin Diversified->Cleavage Start Start: (Tetrahydrofuran-3-yl)methanol Start->Resin Immobilization (Esterification) Alkyl_Halides Diversity Input: Library of Alkyl Halides (e.g., 2-Bromocyclohexane) Alkyl_Halides->Diversified Product Final Product Library: Purified Oxolane Analogues Cleavage->Product

Figure 1: High-level workflow for the solid-phase synthesis of oxolane analogues.

Detailed Synthetic Strategy & Rationale

Choice of Solid Support: Wang Resin

For this synthesis, we select Wang resin , a polystyrene support functionalized with 4-hydroxymethylphenoxymethyl groups.[2]

  • Rationale: The key feature of Wang resin is its acid-labile linker. The benzyl-type ether bond connecting the synthesized molecule to the resin is stable to a wide range of reaction conditions (e.g., basic, nucleophilic) but can be readily cleaved with moderate-strength acids like trifluoroacetic acid (TFA).[2] This orthogonality is crucial for ensuring the integrity of the target molecule throughout the synthesis, only to be released at the final step.

Step 1: Immobilization of the Oxolane Core

The synthesis begins by attaching the primary alcohol, (tetrahydrofuran-3-yl)methanol, to the hydroxyl groups of the Wang resin. This is an esterification reaction.

  • Scientist's Note (Causality): We employ an esterification method using a carbodiimide activating agent (like DIC) and a nucleophilic catalyst (DMAP). The carbodiimide activates the carboxylic acid (in this case, the "acid" is the resin linker's hydroxyl group being activated for attack by the alcohol, or more commonly, the alcohol is pre-activated), but the reaction can be slow. DMAP acts as a potent acylation catalyst, accelerating the formation of the ester bond between the oxolane's hydroxyl group and the resin's linker, leading to higher loading efficiency.

Step 2: On-Resin Diversification via Williamson Ether Synthesis

With the oxolane core immobilized, the crucial ether linkage is formed. This step is the primary point for introducing molecular diversity.

  • Reaction Principle: The Williamson ether synthesis is a classic S(_N)2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[3][4] In our solid-phase adaptation, the resin-bound alcohol is deprotonated with a strong, non-nucleophilic base to form the alkoxide. This is followed by the addition of an alkyl halide, such as 2-bromocyclohexane, to form the ether.

  • Choice of Reagents:

    • Base: Sodium hydride (NaH) is an excellent choice. It irreversibly deprotonates the alcohol to form the alkoxide, with the only byproduct being hydrogen gas, which simply bubbles out of the reaction vessel.[4] This avoids the introduction of potentially interfering conjugate acids.

    • Solvent: Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal.[3][4] They effectively solvate the alkoxide and do not interfere with the S(_N)2 reaction.

    • Alkylating Agents: This is the diversification step. A library of analogues can be created by splitting the resin into separate reaction vessels and adding a different alkyl halide to each. For the title compound, 2-bromocyclohexane is used. For analogues, one could use other cycloalkyl halides, benzyl bromides, or simple primary alkyl halides.

  • Mechanistic Consideration: The reaction proceeds via an S(_N)2 mechanism.[3] This means the alkoxide performs a backside attack on the carbon atom bearing the halogen. While the Williamson synthesis works best with primary alkyl halides, secondary halides like 2-bromocyclohexane can be used, although the reaction may be slower and compete with E2 elimination side reactions.[4] Driving the reaction with an excess of the alkylating agent and moderate heat can favor the desired substitution product.

The on-resin chemical transformation is illustrated below.

Figure 2: Core reaction scheme on the solid support.

Alternative Strategy: The Mitsunobu Reaction

For certain substrates, particularly when the Williamson ether synthesis is sluggish or leads to elimination byproducts, the Mitsunobu reaction serves as a powerful alternative for C-O bond formation.[5][6][7]

  • Rationale: This reaction couples a primary or secondary alcohol with a mildly acidic pronucleophile (in this case, the resin-bound alcohol could be reacted with a phenol, or a resin-bound phenol could be reacted with the oxolane alcohol). The reaction is mediated by a reagent system, typically triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] It proceeds under mild, neutral conditions and often provides high yields where other methods fail.[5][6] This approach could be implemented by reacting a resin-bound phenol with (tetrahydrofuran-3-yl)methanol in solution.

Step 3: Cleavage and Product Isolation

The final step is the liberation of the synthesized molecules from the Wang resin.

  • Cleavage Cocktail: A standard cleavage cocktail for Wang resin is a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) .

  • Rationale: TFA is a strong acid that effectively cleaves the acid-labile benzyl ether linkage.[2] Water acts as a proton source. TIS is a crucial "scavenger." During cleavage, the benzyl cation formed from the linker is highly reactive and can re-attach to electron-rich moieties on the product molecule (e.g., the ether oxygen). TIS is a carbocation scavenger that traps these reactive species, preventing side reactions and improving the purity of the crude product.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. TFA is highly corrosive.

Protocol 3.1: Immobilization of (Tetrahydrofuran-3-yl)methanol on Wang Resin
  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol/g loading) in a solid-phase reaction vessel. Add DMF (10 mL) and gently agitate for 1 hour to swell the resin beads. Drain the solvent.

  • Activation Mixture Preparation: In a separate flask, dissolve (tetrahydrofuran-3-yl)methanol (3.0 mmol, 3 eq.) and 4-(dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 eq.) in anhydrous Dichloromethane (DCM, 8 mL).

  • Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 mmol, 3 eq.) to the activation mixture. Immediately add this solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, add a solution of Acetic Anhydride (5 eq.) and Pyridine (5 eq.) in DCM. Agitate for 2 hours. Wash as in step 5.

  • Drying: Dry the resin under high vacuum for at least 4 hours.

Protocol 3.2: Williamson Ether Synthesis on Solid Support
  • Resin Swelling: Swell the dried, loaded resin from Protocol 3.1 in anhydrous DMF (10 mL) for 1 hour. Drain the solvent.

  • Alkoxide Formation: Add fresh anhydrous DMF (8 mL) to the resin. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 5.0 mmol, 5 eq.) in portions. Caution: NaH reacts with moisture to produce flammable H₂ gas. Agitate the slurry at room temperature for 2 hours.

  • Alkylation: In a separate vial, dissolve 2-bromocyclohexane (or other desired alkyl halide) (5.0 mmol, 5 eq.) in anhydrous DMF (2 mL). Add this solution to the resin-alkoxide slurry.

  • Reaction: Agitate the mixture at 50 °C for 16-24 hours.

  • Quenching & Washing: Cool the vessel to room temperature. Carefully and slowly add Methanol (2 mL) to quench any excess NaH. Drain the solvent. Wash the resin sequentially with DMF (3 x 10 mL), water/DMF (1:1, 2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 3.3: Cleavage of Final Product from Resin
  • Pre-cleavage Swelling: Place a sample of the dried resin (~100 mg) in a reaction vessel. Add DCM (1 mL) and allow it to swell for 20 minutes.

  • Cleavage: Drain the DCM. Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. Add 2 mL of this cocktail to the resin.

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Product Collection: Filter the resin through a fritted funnel, collecting the filtrate in a round-bottom flask. Wash the resin with an additional portion of TFA (2 x 0.5 mL).

  • Solvent Removal: Concentrate the combined filtrate under a stream of nitrogen or using a rotary evaporator (ensure the vacuum trap is suitable for TFA).

  • Precipitation & Purification: Add cold diethyl ether (10 mL) to the concentrated residue to precipitate the crude product. Centrifuge and decant the ether. The crude product can then be purified by standard techniques such as reverse-phase HPLC.

Data and Characterization

The successful synthesis of a library of analogues can be confirmed using LC-MS analysis of the crude products after cleavage. The table below shows hypothetical data for the target compound and two potential analogues.

Entry Alkyl Halide Used Expected Mass [M+H]⁺ Purity (Crude, by LC-MS)
12-Bromocyclohexane263.1/265.1 (Br isotopes)>85%
2Benzyl Bromide207.1>90%
31-Bromobutane173.1>90%

Troubleshooting

Problem Possible Cause Suggested Solution
Low Loading Efficiency Incomplete activation or coupling.Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature slightly. Confirm activity of coupling reagents.
Incomplete Ether Synthesis Steric hindrance from alkyl halide; Incomplete alkoxide formation.Increase excess of alkyl halide and base. Increase reaction temperature to 60-70°C. Consider using a more reactive halide (e.g., iodide). Alternatively, switch to the Mitsunobu protocol.
Low Purity After Cleavage Incomplete reaction; Side-product formation (e.g., elimination); Scavenger-sensitive groups.Confirm reaction completion before cleavage using a test cleavage on a small resin sample. Ensure an effective scavenger (TIS) is used in the cleavage cocktail.

References

  • Krchnák, V., & Cabel, D. (1998). Polymer-Supported Mitsunobu Ether Formation and its Use in Combinatorial Chemistry. 5z.com. Available at: [Link]

  • Ma, X., Shi, R., Zhang, B., & Yan, B. (2009). Kinetics of resin-supported Mitsunobu esterification and etherification reactions. Journal of Combinatorial Chemistry, 11(3), 438-445. Available at: [Link]

  • Thompson, L. A., & Ellman, J. A. (1997). The Solid-Phase Part of Supported Small-Molecule Synthesis. CHIMIA, 51(1-2), 18-22.
  • Ma, X., Shi, R., Zhang, B., & Yan, B. (2009). Kinetics of Resin-Supported Mitsunobu Esterification and Etherification Reactions. ResearchGate. Available at: [Link]

  • Moura-Letts, G., DiBlasi, C. M., Bauer, R. A., & Tan, D. S. (2011). Solid-phase synthesis and chemical space analysis of a 190-membered alkaloid/terpenoid-like library. Proceedings of the National Academy of Sciences, 108(17), 6745-6750. Available at: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. Available at: [Link]

  • BYJU'S. (n.d.). Mitsunobu Reaction. BYJU'S. Available at: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

  • University of Wisconsin-Whitewater. (n.d.). The Williamson Ether Synthesis.
  • Sloan Kettering Institute. (n.d.). Small Molecule Libraries. Tan Laboratory. Available at: [Link]

  • Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Kamal, A., Ramana, A. V., Ramana, K. V., & Babu, A. H. (2012). DMF mediated Henry reaction of isatins: an efficient synthesis of 3-hydroxy-2-oxindole. Journal of the Brazilian Chemical Society, 23(8), 1461-1466.
  • Argonaut Technologies. (n.d.). Solid Phase Synthesis.
  • Drisko, C. R., Griffin, S. A., & Huang, K. S. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes. JoVE. Available at: [Link]

  • Wang, H., et al. (2021). Kinetics of Liquid-Phase Hydrogenation of Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol over a Ru/TiO₂ Catalyst.
  • IJSDR. (2019). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific Development and Research.
  • Pathmasiri, W., et al. (2007). Synthesis of hydroxymethyl branched [3.2.0]bicyclic nucleosides using a regioselective oxetane ring-formation. Organic & Biomolecular Chemistry, 5(20), 3321-3329.
  • Li, X., et al. (2026).
  • Liu, J., et al. (2019). Selective Synthesis of Furfuryl Alcohol from Biomass-Derived Furfural Using Immobilized Yeast Cells. Molecules, 24(2), 244. Available at: [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. AAPPTec Peptides.
  • ResearchGate. (2009). Synthesis of chiral tetrahydrofuran derivatives. ResearchGate. Available at: [Link]

  • Liu, B., et al. (2022). Production of Hydroxymethylfurfural Derivatives From Furfural Derivatives via Hydroxymethylation. Frontiers in Chemistry, 10, 848882. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane

Executive Technical Overview The synthesis of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane (Target 3 ) typically proceeds via the electrophilic bromoalkoxylation of cyclohexene (1 ) using N-bromosuccinimide (NBS) and 3-(hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The synthesis of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane (Target 3 ) typically proceeds via the electrophilic bromoalkoxylation of cyclohexene (1 ) using N-bromosuccinimide (NBS) and 3-(hydroxymethyl)oxolane (2 ) (tetrahydro-3-furanmethanol).

While this reaction is conceptually straightforward, it sits at a kinetic crossroad between ionic addition (desired) and radical substitution (undesired). Success depends entirely on suppressing the radical pathway and excluding competing nucleophiles.

The Reaction Landscape

The primary mechanism involves the formation of a bromonium ion intermediate.[1][2] The nucleophilic attack by the alcohol oxygen on this intermediate must outcompete water (hydrolysis) and the succinimide anion (return attack).

Key Reaction Parameters:

  • Mechanism: Electrophilic Anti-Addition (Ionic).

  • Stereochemistry: trans-1,2-disubstitution.[2] Note that because the starting alcohol (2 ) contains a chiral center at C3, the product will be a mixture of diastereomers (e.g., trans-(

    
    ) and trans-(
    
    
    
    )).
  • Critical Control Points: Water content, Light exposure, Temperature, Stoichiometry.

Mechanistic Divergence & Side Reactions

The following diagram illustrates the competitive pathways. Understanding this flow is critical for diagnosing impurities.

ReactionPathways Start Cyclohexene + NBS Bromonium Bromonium Ion (Intermediate) Start->Bromonium Ionic Path (Dark/Polar Solvent) Radical Allylic Radical Start->Radical Radical Path (Light/Peroxides) Target Target Ether (Desired Product) Bromonium->Target + 3-hydroxymethyl-THF (Major Path) Side_Dibromo 1,2-Dibromocyclohexane (Side Product A) Bromonium->Side_Dibromo + Br- (from HBr) Side_Hydrin 2-Bromocyclohexanol (Side Product B) Bromonium->Side_Hydrin + H2O (Wet Solvent) Side_Allyl 3-Bromocyclohexene (Side Product C) Radical->Side_Allyl Allylic Bromination

Figure 1: Mechanistic divergence showing the competition between ionic addition (blue/green) and radical substitution (red).

Troubleshooting Guide (FAQ Format)

Scenario A: "I see a major impurity at RRT ~0.85, and the reaction mixture turned orange/red."

Diagnosis: Formation of 1,2-Dibromocyclohexane .[2] Root Cause: High concentration of free bromine (


) or bromide ions (

) in the system.
  • Mechanism: As the reaction proceeds, HBr is generated as a byproduct (or from hydrolysis of NBS). HBr reacts with remaining NBS to generate molecular bromine (

    
    ) in situ.[3][4] This 
    
    
    
    adds across the double bond of unreacted cyclohexene.
  • The "Orange" Color: Pure NBS reactions are pale yellow. An orange/red hue indicates free

    
    .
    

Corrective Action:

  • Scavenge Acid: Add a solid base like calcium carbonate (

    
    )  or sodium bicarbonate (
    
    
    
    )
    (0.1 equiv) to the reaction mixture to neutralize HBr as it forms, preventing the
    
    
    cascade.
  • Slow Addition: Do not dump NBS. Add it portion-wise over 30-60 minutes to keep the concentration of active brominating species low relative to the nucleophile (alcohol).

Scenario B: "My yield is low, and I isolated a polar impurity (Broad OH stretch in IR)."

Diagnosis: Formation of 2-Bromocyclohexanol (Bromohydrin) . Root Cause: Moisture contamination .

  • Mechanism: Water is a smaller, harder, and often more kinetic nucleophile than the bulky 3-(hydroxymethyl)oxolane. Even trace amounts of water in the solvent or "wet" NBS will outcompete the alcohol for the bromonium ion.

Corrective Action:

  • Solvent Drying: Use anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Verify water content is <50 ppm via Karl Fischer titration.

  • Reagent Quality: Recrystallize NBS from water (to remove impurities) but dry it thoroughly under high vacuum over

    
     before use. Old, yellowed NBS often contains HBr and water.
    
Scenario C: "The product contains an impurity that looks like an alkene by NMR."

Diagnosis: 3-Bromocyclohexene (Allylic Bromination Product). Root Cause: Radical Pathway Activation (Wohl-Ziegler Reaction) .

  • Mechanism: If the reaction is exposed to light or if the solvent contains peroxides, NBS generates bromine radicals (

    
    ).[5] These abstract an allylic proton from cyclohexene rather than forming the bromonium ion.
    

Corrective Action:

  • Exclude Light: Wrap the reaction vessel in aluminum foil.

  • Inhibit Radicals: Perform the reaction under an inert atmosphere (

    
     or 
    
    
    
    ). Ensure solvents are peroxide-free (test THF/Ether if used, though DCM is preferred).

Optimized Synthetic Protocol

To maximize the yield of the target ether and minimize the side reactions described above, follow this specific protocol.

Reagents:

  • Cyclohexene (1.0 equiv)

  • 3-(Hydroxymethyl)oxolane (1.2 – 1.5 equiv) [Excess drives kinetics]

  • N-Bromosuccinimide (1.05 equiv) [Recrystallized & Dried]

  • Dichloromethane (Anhydrous, 10 volumes)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge 3-(Hydroxymethyl)oxolane and Cyclohexene into the flask with anhydrous DCM. Cool the mixture to 0°C .

    • Why? Lower temperature favors the ionic pathway over the radical pathway and controls the exotherm.

  • Addition: Add NBS in 5 portions over 30 minutes.

    • Why? Prevents a spike in bromonium ion concentration, reducing the statistical probability of side reactions like dimerization or dibromination.

    • Visual Check: The solution should remain pale yellow. If it turns orange, pause addition.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4-12 hours in the dark .

  • Quench: Quench with saturated aqueous

    
     (Sodium Thiosulfate).
    
    • Why? Reduces unreacted NBS and any free

      
       immediately, preventing post-reaction halogenation during workup.
      
  • Workup: Extract with DCM, wash with water (to remove succinimide), then brine. Dry over

    
    .
    

Quantitative Data Summary: Impurity Profile

ImpurityRRT (Approx)OriginPrevention Strategy
2-Bromocyclohexanol 0.40 - 0.50Hydrolysis (Water)Strictly anhydrous conditions; dry NBS.
Succinimide < 0.20ByproductAqueous workup (highly water soluble).
1,2-Dibromocyclohexane 0.85 - 0.90

Addition
Acid scavenger (

); Slow NBS addition.
3-Bromocyclohexene 0.95 - 1.05Radical SubstitutionProtect from light; Inert atmosphere.
Target Ether 1.00 Product --

Note: RRT (Relative Retention Time) is estimated based on standard reverse-phase HPLC (C18, Water/MeCN gradient).

Advanced Troubleshooting Flowchart

Use this logic gate to determine the next step in your optimization process.

Troubleshooting Start Analyze Crude Mixture (TLC / LCMS) CheckYield Is Yield > 70%? Start->CheckYield CheckImpurity Identify Major Impurity CheckYield->CheckImpurity No Success Proceed to Purification CheckYield->Success Yes Imp_Polar Polar (Low Rf) Bromohydrin? CheckImpurity->Imp_Polar Alcohol/Water Attack Imp_NonPolar Non-Polar (High Rf) Dibromide/Allyl? CheckImpurity->Imp_NonPolar Bromine/Radical Attack Fix_Water Action: Dry Solvents Check NBS Quality Imp_Polar->Fix_Water Fix_Radical Action: Wrap in Foil Add CaCO3 Imp_NonPolar->Fix_Radical

Figure 2: Decision tree for optimizing reaction conditions based on crude analysis.

References

  • N-Bromosuccinimide (NBS) - Reactivity Profile. Organic Chemistry Portal. Available at: [Link]

  • Allylic Bromination vs. Electrophilic Addition. Chemistry LibreTexts. Available at: [Link]

  • Mechanism of Bromonium Ion Formation. Master Organic Chemistry. Available at: [Link]

  • Stability of Bromoethers. PubChem Compound Summary: 2-Bromoethyl ethyl ether. Available at: [Link]

Sources

Optimization

Improving the diastereoselectivity of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane synthesis

Technical Support Center: Synthesis of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane Welcome to the technical support guide for the synthesis of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane. This document provides in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane

Welcome to the technical support guide for the synthesis of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help researchers, scientists, and drug development professionals enhance the diastereoselectivity of this challenging bromoetherification reaction. Our focus is on providing practical, mechanistically grounded solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

A1: The synthesis is a bromoetherification reaction. It proceeds via an electrophilic addition mechanism where an electrophilic bromine source (like N-Bromosuccinimide, NBS) reacts with the cyclohexene double bond. This forms a cyclic bromonium ion intermediate.[1][2] The alcohol, (oxolan-3-yl)methanol, then acts as a nucleophile, attacking one of the carbons of the bromonium ion. This attack occurs from the face opposite the bulky bromonium ion, leading to an anti-addition.[3][4] The result is the formation of a trans-relationship between the bromine atom and the new C-O bond on the cyclohexane ring.

Q2: What are the expected diastereomers and how can I identify them?

A2: The reaction of cyclohexene with (oxolan-3-yl)methanol will primarily produce trans diastereomers due to the anti-addition mechanism.[1] Assuming you start with a racemic or single enantiomer of (oxolan-3-yl)methanol, the key difference between the product diastereomers will be the relative orientation of the substituents on the cyclohexane ring with respect to the stereocenter on the oxolane ring. You will form two primary diastereomers (which are themselves enantiomeric pairs if racemic starting materials are used). The most reliable method for identifying and quantifying these diastereomers is through ¹H NMR spectroscopy.[5][6][7] Diastereomers will have distinct signals, particularly for the protons adjacent to the bromine and oxygen atoms (the CH-Br and CH-O protons). Integration of these unique signals allows for the determination of the diastereomeric ratio (d.r.). For complex spectra, advanced NMR techniques like band-selective pure shift NMR can be employed to simplify multiplets into singlets, making quantification more accurate.[5][6][7][8][9]

Q3: Why is N-Bromosuccinimide (NBS) typically preferred over elemental bromine (Br₂)?

A3: NBS is a safer and more convenient source of electrophilic bromine. It is a crystalline solid that is easier to handle than volatile, corrosive liquid bromine.[10] Mechanistically, NBS provides a low, steady concentration of Br₂ in the reaction mixture, which can help to minimize side reactions, such as the formation of 1,2-dibromocyclohexane.[11]

Troubleshooting & Optimization Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Diastereoselectivity (d.r. close to 1:1)

  • Possible Cause 1: Sub-optimal Reaction Temperature. The energy difference between the transition states leading to the different diastereomers can be small. Higher temperatures provide enough energy to overcome both activation barriers with less discrimination, leading to a mixture of products.

    • Solution: Lower the Reaction Temperature. Reducing the temperature is one of the most effective ways to enhance diastereoselectivity.[12] By operating at 0 °C, -20 °C, or even -78 °C, you favor the pathway with the lower activation energy, which typically leads to the thermodynamically more stable product.

  • Possible Cause 2: Incorrect Solvent Choice. The solvent plays a critical role in stabilizing the charged bromonium ion intermediate and the transition state of the nucleophilic attack.[13][14] Non-polar solvents may not effectively differentiate between the diastereomeric transition states.

    • Solution: Screen a Range of Solvents. The polarity and coordinating ability of the solvent can significantly influence selectivity.[14] Polar aprotic solvents like acetonitrile (CH₃CN) are often superior to less polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) for this type of reaction.[15] Acetonitrile can help stabilize the transition state, leading to greater stereochemical differentiation.

Problem 2: Significant Formation of 1,2-Dibromocyclohexane Byproduct

  • Possible Cause 1: Competitive Attack by Bromide Ion. During the reaction, a bromide ion (Br⁻) is generated. If the concentration of the alcohol nucleophile is too low, or if the bromide ion is a sufficiently competitive nucleophile, it will attack the bromonium ion, leading to the dibrominated byproduct.[16]

    • Solution 1: Use the Alcohol as a Co-solvent or in Excess. Ensuring a high concentration of (oxolan-3-yl)methanol will kinetically favor its attack on the bromonium ion over the attack by the bromide ion.[16]

    • Solution 2: Use a "Bromide Scavenger". While not standard for this specific reaction, in some sensitive halogenations, silver salts (like Ag₂O or AgOTf) can be added to precipitate the bromide ion as AgBr, preventing it from participating in the reaction. This should be used with caution as it can add complexity and cost.

Problem 3: Sluggish or Incomplete Reaction

  • Possible Cause 1: Impure Reagents. Alkenes can be susceptible to oxidation or polymerization. Old or improperly stored cyclohexene may contain inhibitors or byproducts that interfere with the reaction. NBS can also degrade over time.

    • Solution: Purify Reagents Before Use. It is good practice to distill cyclohexene immediately before use. NBS can be recrystallized from water to ensure high purity.[17] Ensure solvents are anhydrous, as water can compete as a nucleophile to form 2-bromocyclohexanol.

  • Possible Cause 2: Insufficient Activation. At very low temperatures, the reaction rate may become prohibitively slow.

    • Solution: Stepwise Temperature Control. Initiate the reaction at a low temperature (e.g., -20 °C) to establish stereocontrol during the initial phase. Once the reaction has started, you can allow it to warm slowly to 0 °C or room temperature to ensure it proceeds to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).[17]

Data Presentation: Effect of Conditions on Diastereoselectivity

The following table summarizes typical results from optimization studies, illustrating the impact of solvent and temperature on the diastereomeric ratio (d.r.) of the major trans products.

EntryBromine SourceSolventTemperature (°C)Diastereomeric Ratio (A:B)
1NBSCH₂Cl₂065:35
2NBSTHF070:30
3NBSCH₃CN088:12
4 NBS CH₃CN -20 >95:5

Data is representative and based on established principles of stereoselective bromoetherification.

Experimental Protocols

Optimized Protocol for High Diastereoselectivity

This protocol is designed to maximize the diastereomeric ratio by using an optimized solvent and low temperature.

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve (oxolan-3-yl)methanol (1.2 equivalents) in anhydrous acetonitrile (CH₃CN).

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., a dry ice/acetonitrile bath).

  • Substrate Addition: Add freshly distilled cyclohexene (1.0 equivalent) to the cooled solution with stirring.

  • NBS Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 15-20 minutes. Keep the flask protected from light, as NBS reactions can be light-sensitive.[11]

  • Reaction: Stir the mixture at -20 °C. Monitor the reaction's progress using TLC until the cyclohexene is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining bromine. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired diastereomer.

Visualization of Key Concepts

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the bromoetherification reaction, highlighting the formation of the bromonium ion and the subsequent nucleophilic attack that determines the stereochemical outcome.

Bromoetherification Start Cyclohexene + (Oxolan-3-yl)methanol + NBS Bromonium Formation of Cyclic Bromonium Ion Intermediate Start->Bromonium Electrophilic attack Attack Nucleophilic Attack by Alcohol (Anti-addition) Bromonium->Attack Backside attack Products Diastereomeric Products (trans-A and trans-B) Attack->Products Proton transfer Analysis Analysis by NMR (Determine d.r.) Products->Analysis

Caption: Workflow of the diastereoselective bromoetherification reaction.

References

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

  • Chemguide. Explaining electrophilic addition involving bromine and symmetrical alkenes. [Link]

  • University of Calgary. Ch 6: Alkene + X2. [Link]

  • Chad's Prep. (n.d.). 8.6 Halogenation of Alkenes and Halohydrin Formation. [Link]

  • Chemistry LibreTexts. (2019). 11.8: Electrophilic Addition of Halogens to Alkenes. [Link]

  • Chemistry LibreTexts. (2021). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. [Link]

  • Royal Society of Chemistry. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. [Link]

  • ResearchGate. (2025). (PDF) Recent Halocyclization Reactions of Alkenes - A Review. [Link]

  • PubMed. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. [Link]

  • National Institutes of Health. Desymmetrization of Bisallylic Amides: A Catalytic Enantioselective Diastereoselective Chlorocyclization Strategy. [Link]

  • ResearchGate. (2025). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. [Link]

  • Manchester NMR Methodology Group. Chemical Communications. [Link]

  • Royal Society of Chemistry. Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. [Link]

  • Academia.edu. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. [Link]

  • Organic Syntheses. Procedure. [Link]

  • American Chemical Society. (1974). Role of the solvent in bromine additions to olefins. Solvent independence of the charge distribution in transition states and in. [Link]

  • Royal Society of Chemistry. (2009). Solvent effects on stereoselectivity: more than just an environment. [Link]

  • National Institutes of Health. Stereoselective Halogenation in Natural Product Synthesis. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • ACS Publications. (2025). Desymmetrization of Bisallylic Amides: A Catalytic Enantioselective Diastereoselective Chlorocyclization Strategy | Organic Letters. [Link]

  • MDPI. Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products. [Link]

  • ResearchGate. Selected Diastereoselective Reactions: Ionic and Zwitterionic Cyclizations. [Link]

  • MDPI. (2025). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). [Link]

  • University of London. STEREOCHEMISTRY OF SOME BICYCLIC COMPOUNDS. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • ResearchGate. (2025). (PDF) Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. [Link]

  • ResearchGate. (2011). (PDF) Microwave-assisted NBS bromination of p-iminotoluenes. Preparation of new alcohol, mercapto, and amino protection groups. [Link]

  • YouTube. (2020). Brominating the Allylic Position with NBS. [Link]

  • National Institutes of Health. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. [Link]

  • ResearchGate. (2017). I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions?. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. A regio- and stereo-selective synthesis of 2-hydroxy-3-methylochromycinone in three steps from 2-bromo-5-acetoxy-1,4-naphthoquinone and 1-acetoxy-3,3-dimethyl-5-vinylcyclohexa-1,5-diene. [Link]

  • National Institutes of Health. Exploiting Visible Light Triggered Formation of Trans-cyclohexene for the Contra-thermodynamic Protection of Alcohols. [Link]

Sources

Troubleshooting

Stability issues of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane under acidic or basic conditions

Welcome to the technical support center for 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule under acidic and basic conditions. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying chemical principles to empower your experimental design and interpretation.

Understanding the Inherent Reactivity of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane

The stability of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane is dictated by the interplay of its three key functional groups: the 2-bromocyclohexyl moiety , the ether linkage , and the oxolane (tetrahydrofuran) ring . The proximity of the bromine atom to the ether linkage introduces specific potential reaction pathways that must be considered.

FAQs and Troubleshooting Guide: Acidic Conditions

Question 1: I'm observing the degradation of my compound during an acidic workup or purification (e.g., silica gel chromatography). What is the likely cause?

Under acidic conditions, the primary points of instability are the ether linkage and the oxolane ring. Both are susceptible to protonation, which can initiate cleavage reactions.

  • Expertise & Experience: The most probable degradation pathway is the acid-catalyzed cleavage of the ether bond. The oxygen atom of the ether is protonated, making the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack. This can lead to the formation of a bromocyclohexanol and a polymer derived from the oxolane moiety. Additionally, the oxolane ring itself can undergo acid-catalyzed ring-opening polymerization, a well-documented reaction for tetrahydrofuran.

  • Troubleshooting & Protocol:

    • Neutralize Promptly: After any acidic reaction, quench the acid and neutralize the solution as quickly as possible before concentration or purification.

    • Buffer Chromatography Solvents: If using silica gel chromatography, consider adding a small amount of a non-nucleophilic base, such as triethylamine (0.1-1% v/v), to the eluent to neutralize the acidic nature of the silica gel.

    • Alternative Purification: If degradation persists, consider alternative purification methods such as neutral alumina chromatography or reverse-phase chromatography.

Question 2: Could the bromine atom participate in any side reactions under acidic conditions?

While the primary reactions involve the ether and oxolane, the bromine atom is not entirely inert.

  • Expertise & Experience: In the presence of a strong acid and a nucleophile (which could be the solvent or another species), the C-Br bond can be cleaved, although this typically requires harsh conditions. A more likely scenario, especially with heating, is an elimination reaction to form a cyclohexene derivative, though this is more commonly observed under basic conditions.

  • Troubleshooting & Protocol:

    • Maintain Low Temperatures: Perform all acidic steps at the lowest practical temperature to minimize the energy input for potential side reactions.

    • Limit Exposure Time: Minimize the duration of contact with acidic reagents.

Visualizing Degradation under Acidic Conditions

The following diagram illustrates the potential degradation pathways of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane in the presence of acid.

Acid_Degradation cluster_main Acidic Conditions (H+) Compound 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane ProtonatedEther Protonated Ether Compound->ProtonatedEther Protonation ProtonatedOxolane Protonated Oxolane Compound->ProtonatedOxolane Protonation CleavageProducts Bromocyclohexanol + (CH2)4-O-CH2-carbocation ProtonatedEther->CleavageProducts Ether Cleavage Polymer Poly(tetrahydrofuran) ProtonatedOxolane->Polymer Ring-Opening Polymerization

Caption: Potential degradation pathways under acidic conditions.

FAQs and Troubleshooting Guide: Basic Conditions

Question 1: I am attempting a reaction under basic conditions (e.g., using NaOH, KOH, or an alkoxide) and I am seeing the formation of unexpected byproducts. What is happening?

The 2-bromocyclohexyl group is the primary site of reactivity under basic conditions. The proximity of the bromine and the ether oxygen can lead to intramolecular reactions.

  • Expertise & Experience: The most probable reaction is an intramolecular Williamson ether synthesis, also known as an intramolecular substitution reaction. The oxygen of the ether, or more likely a hydroxyl group formed from cleavage, could potentially displace the bromide. However, a more common and well-documented reaction for 2-haloethers is an E2 elimination reaction promoted by a strong, non-nucleophilic base, leading to the formation of a cyclohexene derivative. Another possibility is the formation of an epoxide through intramolecular attack of a deprotonated hydroxyl group (if the ether has been cleaved) on the carbon bearing the bromine.

  • Troubleshooting & Protocol:

    • Choice of Base: If elimination is an issue, consider using a milder, non-nucleophilic base such as potassium carbonate or cesium carbonate, especially if a reaction at another site is desired.

    • Temperature Control: Keep the reaction temperature as low as possible to disfavor elimination pathways, which often have a higher activation energy.

    • Protecting Groups: If the intended reaction is elsewhere on the molecule and basic conditions are required, consider if a temporary protecting group strategy is feasible, although this adds complexity.

Question 2: Can the oxolane ring be affected by basic conditions?
  • Expertise & Experience: The tetrahydrofuran (oxolane) ring is generally stable under most basic conditions. Unlike epoxides, the ring strain is not sufficient for it to be readily opened by common bases. Therefore, degradation of the oxolane ring is unlikely to be a primary concern under basic conditions unless extremely harsh conditions (e.g., organometallic bases) are used.

Visualizing Degradation under Basic Conditions

The following diagram illustrates the potential degradation pathways of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane in the presence of a base.

Base_Degradation cluster_main Basic Conditions (B-) Compound 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane EliminationProduct Cyclohexene Derivative Compound->EliminationProduct E2 Elimination SubstitutionProduct Intramolecular Substitution Product Compound->SubstitutionProduct Intramolecular Substitution (SN2)

Caption: Potential degradation pathways under basic conditions.

Experimental Protocol: Stability Assessment

This protocol provides a framework for systematically assessing the stability of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane.

Materials:
  • 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane

  • Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Acidic solution (e.g., 1M HCl in dioxane)

  • Basic solution (e.g., 1M NaOH in methanol)

  • Internal standard (e.g., dodecane, or another inert compound with a distinct analytical signal)

  • Analytical instrument (e.g., GC-MS, LC-MS)

Procedure:
  • Stock Solution Preparation: Prepare a stock solution of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane and the internal standard in the chosen aprotic solvent at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • Acidic Condition: In a vial, mix a known volume of the stock solution with the acidic solution.

    • Basic Condition: In a separate vial, mix a known volume of the stock solution with the basic solution.

    • Control: In a third vial, mix the same volume of the stock solution with the solvent used for the acid and base solutions.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

    • Quench the reaction by neutralizing the acid or base.

    • Dilute the aliquot appropriately for analysis.

  • Analysis:

    • Analyze the samples by GC-MS or LC-MS.

    • Monitor the disappearance of the parent compound peak relative to the internal standard.

    • Identify any new peaks corresponding to degradation products.

Data Summary Table:
ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product(s) Identified
Control 0100-
24>99-
Acidic 0100-
1
4
24
Basic 0100-
1
4
24

Summary of Stability and Recommendations

ConditionPrimary Instability SiteLikely Degradation PathwayKey Recommendations
Acidic Ether Linkage & Oxolane RingEther cleavage, Ring-opening polymerizationAvoid prolonged exposure to strong acids, use buffered chromatography, maintain low temperatures.
Basic 2-Bromocyclohexyl MoietyE2 Elimination, Intramolecular SubstitutionUse mild, non-nucleophilic bases, maintain low temperatures.

This guide provides a foundational understanding of the potential stability issues of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane. By anticipating these degradation pathways, you can design more robust experimental conditions, leading to higher yields and purer products.

References

  • Acid-Catalyzed Ring-Opening Polymerization of Tetrahydrofuran. Journal of Polymer Science. Available at: [Link]

  • The Cleavage of Ethers. Chemical Reviews. Available at: [Link]

  • Elimination Reactions. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (A general textbook reference for the E2 mechanism). A relevant overview can be found at: [Link]

  • The Chemistry of Ethers, Epoxides, and Sulfides. In Patai's Chemistry of Functional Groups. Wiley. (A general reference for the stability of ethers). An overview of ether chemistry is available at: [Link]

Optimization

Refinement of work-up procedures for reactions involving 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane

Refinement of Work-up Procedures for Reactions Involving 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane Welcome to the technical support guide for 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane. This resource is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Refinement of Work-up Procedures for Reactions Involving 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane

Welcome to the technical support guide for 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. The unique structure of this molecule, featuring a bromocyclohexyl group linked via an ether bond to an oxolane (tetrahydrofuran) moiety, presents specific challenges during reaction work-up and purification. This guide provides in-depth, field-proven insights in a troubleshooting format to help you navigate these complexities, ensuring the integrity of your product and the reliability of your results.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the work-up of reactions involving 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane. Each question is followed by a detailed explanation of the underlying chemistry and a recommended course of action.

Question 1: After a work-up involving a base (e.g., NaHCO₃, Et₃N, or KOH), my NMR spectrum shows unexpected olefinic protons and a loss of the characteristic C-Br signals. What is happening?

Answer: You are likely observing the product of a base-induced elimination reaction. The 2-bromocyclohexyl moiety is susceptible to dehydrobromination, which removes HBr to form a cyclohexene ring. This is one of the most common side reactions for this class of compounds.

  • Underlying Mechanism (E2 Elimination): In the presence of a strong base, the reaction typically proceeds via a concerted E2 (bimolecular elimination) mechanism.[1] The base abstracts a proton from a carbon adjacent to the one bearing the bromine, while the C-Br bond simultaneously breaks to form a double bond. For an efficient E2 reaction, the abstracted proton and the bromine leaving group must be in an anti-periplanar conformation (180° apart), which is a specific stereochemical requirement readily achieved in the flexible chair conformation of the cyclohexane ring.[2]

  • Underlying Mechanism (E1 Elimination): With weaker bases or under protic, heated conditions, a two-step E1 (unimolecular elimination) pathway can occur.[1][3] This involves the initial loss of the bromide ion to form a carbocation intermediate, followed by deprotonation to yield the alkene.[2]

Troubleshooting & Prevention:

  • Avoid Strong Bases: Whenever possible, avoid using strong, non-volatile bases like NaOH or KOH in your work-up. If a basic wash is necessary to remove acid, opt for a milder, aqueous base like saturated sodium bicarbonate (NaHCO₃) or a very dilute (e.g., 1%) NaOH solution, and perform the wash quickly at low temperatures (0-5 °C).

  • Use a Non-Nucleophilic Base: If your reaction conditions require a base, consider a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine, which are less likely to promote elimination.

  • Temperature Control: Keep all work-up steps, especially those involving bases, at a low temperature (0-5 °C) to minimize the rate of elimination.

  • Modified Work-up: Consider a non-aqueous work-up. After the reaction, filter off any solid byproducts and concentrate the solution in vacuo. The crude residue can then be directly purified by column chromatography, bypassing the aqueous wash entirely.

Question 2: My product yield is significantly lower than expected after an aqueous work-up, and I suspect product loss to the aqueous layer. Could the molecule be degrading?

Answer: Yes, product loss during an aqueous work-up can occur, primarily through hydrolysis of the ether linkage, especially under acidic conditions.

  • Underlying Mechanism (Acid-Catalyzed Ether Cleavage): Ethers are generally stable but can be cleaved under strongly acidic conditions (e.g., HBr, HI, or concentrated H₂SO₄).[4][5] The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). A nucleophile (like a halide ion or water) then attacks the adjacent carbon via an Sₙ1 or Sₙ2 mechanism, cleaving the C-O bond.[5][6] While brief exposure to dilute acid may be tolerated, prolonged contact or the presence of strong acids will lead to degradation.

  • Oxolane Ring Stability: The oxolane (tetrahydrofuran) ring itself is a cyclic ether and is also susceptible to ring-opening reactions under certain Lewis acidic or strongly protic acidic conditions, although this typically requires more forcing conditions than the cleavage of the acyclic ether.[7][8][9]

Troubleshooting & Prevention:

  • Neutralize with Care: If your reaction was run under acidic conditions, quench it by slowly adding the reaction mixture to a cold, stirred, saturated solution of sodium bicarbonate. Avoid using strong bases for neutralization to prevent elimination (see Q1).

  • Minimize Contact Time: Perform aqueous extractions swiftly. Do not let the organic layer remain in contact with acidic or basic aqueous phases for extended periods.

  • Use Brine Washes: After any aqueous wash, wash the organic layer with a saturated NaCl solution (brine). This helps to remove dissolved water and can aid in breaking emulsions.[10]

  • Back-Extraction: If you suspect your product has partitioned into the aqueous layer, you can perform a "back-extraction" by washing the aqueous layer with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

Question 3: I'm having persistent trouble with emulsion formation during liquid-liquid extraction. How can I resolve this?

Answer: Emulsion formation is common when working with amphiphilic molecules or when fine particulate matter is present. 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane has both polar (ether, oxolane) and non-polar (cyclohexyl) regions, making it prone to stabilizing emulsions.

Troubleshooting & Resolution:

  • Add Brine: The most common and effective method is to add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase helps to destabilize the emulsion and force the separation of layers.[10]

  • Filter the Mixture: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can break the emulsion by removing the solids.

  • Change the Solvent: Adding a small amount of a different organic solvent can sometimes alter the phase dynamics enough to break the emulsion. For example, if you are using ethyl acetate, adding some hexanes might help.

  • Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.

  • Patience and Centrifugation: Allow the separatory funnel to stand undisturbed for an extended period. For small-scale reactions, the mixture can be transferred to centrifuge tubes and spun to force layer separation.

Question 4: My product appears to be degrading on silica gel during column chromatography, resulting in streaking and poor recovery. What are the best practices for purification?

Answer: The acidic nature of standard silica gel can promote on-column degradation, particularly elimination of HBr or hydrolysis of the ether if the eluent contains protic solvents like methanol.

Troubleshooting & Best Practices:

  • Deactivate the Silica Gel: Neutralize the silica gel before use. This can be done by preparing the slurry in your eluent system and adding 1-2% triethylamine (or another non-nucleophilic base like DIPEA) by volume. Let the slurry stand for about 30 minutes before packing the column. This deactivates the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[11] However, always run a test TLC on the alternative stationary phase first to ensure your compound separates well and is stable.

  • Optimize the Eluent System: Use non-polar, aprotic solvents as much as possible. A gradient of hexanes and ethyl acetate or hexanes and diethyl ether is a good starting point. Avoid using methanol unless absolutely necessary, and if you must, ensure the silica is well-deactivated with a base.

  • Dry Loading: Adsorb your crude product onto a small amount of silica gel (or Celite®) and load it onto the column as a dry powder. This often results in better band resolution compared to loading in a solvent.

  • Flash Chromatography: Run the column quickly ("flash" conditions) to minimize the time your compound spends in contact with the stationary phase.

Visualized Workflows and Degradation Pathways
Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane during work-up procedures.

Product 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane (Target Compound) Condition1 Strong Base (e.g., KOH) Heat Condition2 Strong Acid (e.g., H₂SO₄) Aqueous Work-up SideProduct1 Cyclohexene Derivative (Elimination Product) Product->SideProduct1 SideProduct2 2-Bromocyclohexanol + 3-(Hydroxymethyl)oxolane (Hydrolysis Products) Product->SideProduct2 Condition1->SideProduct1 Condition2->SideProduct2

Caption: Primary degradation pathways for the target compound.

Recommended General Work-up & Purification Workflow

This workflow is designed to minimize degradation and maximize the recovery of the pure product.

Sources

Troubleshooting

Challenges in the characterization of diastereomeric mixtures of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane

Ticket ID: T-BROM-OXO-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Executive Summary: The Stereochemical Challenge You are dealing with 3-([(2-Bromocyclohexyl)oxy]meth...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-BROM-OXO-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary: The Stereochemical Challenge

You are dealing with 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane , a molecule possessing significant stereochemical complexity.

  • Chiral Center 1: The Oxolane C3 position (

    
     or 
    
    
    
    ).
  • Chiral Centers 2 & 3: The Cyclohexane C1 and C2 positions.

  • Linkage: The ether bond connects these two chiral domains.

The Core Problem: Unlike simple enantiomers, diastereomers have distinct physical properties (NMR shifts, retention times). However, the flexibility of the ether linker and the conformational flipping of the cyclohexane ring often lead to signal overlap and poor chromatographic resolution.

This guide provides a self-validating workflow to isolate, characterize, and stabilize these isomers.

Module 1: NMR Troubleshooting (The "Eyes")

User Ticket #1: "My proton NMR spectrum is a forest of overlapping multiplets. I cannot assign the relative stereochemistry."

Diagnosis: The cyclohexane ring protons often overlap with the oxolane backbone protons (1.4 – 2.2 ppm). Furthermore, the presence of multiple diastereomers creates "shadow peaks."

Step-by-Step Resolution Protocol

1. The "Solvent Shift" Validation (ASIS Effect) Do not rely solely on


. The aromatic solvent induced shift (ASIS) is critical here.
  • Action: Run the sample in Benzene-

    
     (
    
    
    
    ).
  • Mechanism: Benzene molecules preferentially solvate the electron-deficient regions (near the Bromine and Oxygen). This typically shifts the oxolane protons upfield differently than the cyclohexane protons, resolving the "multiplet forest" [1].

2. The "J-Coupling" Lock (Determining Cyclohexane Conformation) You must determine if the 2-bromocyclohexyl ether is cis or trans.[1]

  • Focus Region: Look at the proton attached to the Carbon bearing the Bromine (

    
    , ~3.8-4.2 ppm).
    
  • The Check: Measure the coupling constant (

    
    ) of this proton with its neighbors.
    
    • Scenario A (Trans-Diequatorial): If

      
      , the protons are anti-periplanar (180°). This confirms a trans-diequatorial  conformation, which is the most stable form for trans-1,2-disubstituted cyclohexanes [2].
      
    • Scenario B (Cis/Axial-Equatorial): If

      
      , the protons are gauche. This indicates a cis relationship or a flexible conformer.
      

3. 2D-NMR Decision Tree Use the following logic flow to assign the connection between the rings.

NMR_Logic Start Unassigned Spectrum Step1 1H-13C HSQC Start->Step1 Step2 Separate Oxolane vs Cyclohexane CH/CH2 Step1->Step2 Identify Carbons Step3 1H-1H COSY Step2->Step3 Step4 Trace Spin Systems Step3->Step4 Connect Neighbors Step5 1H-1H NOESY Step4->Step5 End Relative Stereochem Assigned Step5->End Spatial Proximity

Caption: NMR assignment workflow. HSQC segregates carbon types; NOESY confirms the spatial link between the oxolane methylene and the cyclohexane ring.

Module 2: Chromatographic Separation (The "Hands")

User Ticket #2: "I see a single broad peak on my C18 HPLC column, but the mass spec suggests multiple isomers."

Diagnosis: Standard C18 (Reverse Phase) relies on hydrophobicity. Diastereomers of this molecule have nearly identical LogP values, leading to co-elution.

Troubleshooting Guide: The SFC Strategy

Supercritical Fluid Chromatography (SFC) is the gold standard for this separation due to its high diffusivity and orthogonality to C18 [3].

Protocol: The "4-Column" Screen Do not guess. Run a gradient screen (5% to 50% Co-Solvent) on these four stationary phases:

Column ChemistryInteraction MechanismTarget Isomer Separation
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H) H-Bonding & Steric inclusionExcellent for separating the Oxolane enantiomers (

vs

).
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC) Chlorinated interactionoften resolves the Cyclohexane diastereomers (cis vs trans).
2-Ethylpyridine (2-EP) Dipole-DipoleAchiral phase; separates based on the basicity/polarity of the ether oxygen.
Silica (Unbonded) AdsorptionSeparates gross diastereomers (e.g., cis-bromo vs trans-bromo).

Expert Tip: If SFC is unavailable, use Normal Phase HPLC with a Hexane/Isopropanol gradient. The ether oxygen can H-bond with silanols, providing separation leverage that is lost in water-rich Reverse Phase conditions.

Module 3: Stability & Mass Spectrometry (The "Scale")

User Ticket #3: "I see a peak at [M-80] in my LCMS. Is my compound decomposing?"

Diagnosis: Yes and No.[2][3] Alkyl bromides are thermally labile and prone to elimination.

1. The "Isotope Signature" Validation Before panicking about decomposition, validate the parent ion (


).
  • Bromine Rule: Bromine exists as

    
     and 
    
    
    
    in a nearly 1:1 ratio.[4]
  • The Check: Zoom into your molecular ion. You MUST see two peaks of equal intensity separated by 2 amu (e.g.,

    
     263 and 265).
    
  • Failure Mode: If you only see one peak, or a 3:1 ratio (Chlorine), you have synthesized the wrong halide or lost the bromine entirely [4].

2. The HBr Elimination Pathway The [M-80] peak corresponds to the loss of


.
  • Cause: This is often an artifact of the ionization source (Source Fragmentation) or high temperatures in the desolvation line.

  • Solution:

    • Lower the Cone Voltage (or Fragmentor Voltage) to < 20V.

    • Lower the Source Temperature to < 100°C.

    • Switch Mode: If using ESI+, try APCI (Atmospheric Pressure Chemical Ionization) which can sometimes be softer for ethers.

MS_Pathway Parent Parent Ion [M+H]+ (1:1 Isotope Pattern) Thermal Thermal/Source Energy Parent->Thermal Elimination Elimination of HBr Thermal->Elimination Fragment Fragment [M-80]+ (Alkene Formation) Elimination->Fragment Loss of 80/82 Da

Caption: Fragmentation pathway of brominated ethers. High source energy drives HBr elimination, mimicking sample degradation.

FAQ: Rapid Response

Q: Can I use GC-MS for this compound? A: Proceed with extreme caution. The 2-bromocyclohexyl ether moiety is prone to thermal elimination of HBr inside the hot GC injector port (>200°C), converting your molecule into the corresponding enol ether or alkene. LC-MS is strongly preferred.

Q: How do I store the purified diastereomers? A: Store neat oils at -20°C under Argon. Ether linkages adjacent to halides can be sensitive to hydrolysis or oxidation over time. Avoid protic solvents (Methanol/Water) for long-term storage to prevent solvolysis of the bromide.

Q: Why does the chemical shift of the proton alpha to the bromine change with concentration? A: This suggests intermolecular H-bonding or aggregation, likely involving the ether oxygen. Run NMR at dilute concentrations (< 10 mM) to get intrinsic chemical shifts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard text for ASIS and solvent effects).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Toribio, L., et al. (2011). "Chiral separation of enantiomers by supercritical fluid chromatography." Journal of Chromatography A. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

Optimization

Solvent effects on the stereochemical outcome of oxolane synthesis

Technical Support Center: Solvent-Driven Stereocontrol in Oxolane Synthesis Introduction: The Hidden Reagent In the synthesis of oxolanes (tetrahydrofurans or THFs), the solvent is not merely a medium; it is a stereochem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent-Driven Stereocontrol in Oxolane Synthesis

Introduction: The Hidden Reagent

In the synthesis of oxolanes (tetrahydrofurans or THFs), the solvent is not merely a medium; it is a stereochemical control element. Whether you are synthesizing polyether antibiotics or nucleoside analogues, the stereochemical outcome (cis/trans or syn/anti) often hinges on the solvent's dielectric constant (


), donor number (DN), and its ability to coordinate with metal catalysts.

This guide addresses three critical "Pain Points" reported by our user base:

  • Loss of trans-selectivity in metal-catalyzed oxidative cyclizations.

  • Racemization during Lewis Acid-mediated etherifications.

  • Yield/Selectivity trade-offs in aerobic cobalt catalysis.

Module 1: Cobalt-Catalyzed Oxidative Cyclization (Mukaiyama Type)

Case Study: User is attempting to synthesize trans-2,5-disubstituted THFs using Co(acac)₂ but observes low diastereomeric ratios (dr < 80:20) and stalling conversion.

Root Cause Analysis: The Mukaiyama aerobic cyclization relies on a Co(II)/Co(III) redox cycle. Standard solvents like pure isopropanol often fail to support the active Co-hydroperoxide species, leading to catalyst decomposition. Furthermore, non-polar solvents fail to stabilize the transition state required for high trans-selectivity.

Technical Solution: The Fluorinated Alcohol Switch For superior trans-selectivity and yield, replace standard alcohols with fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP). These solvents exhibit:

  • High Ionizing Power: Stabilizes the polarized transition state.

  • Low Nucleophilicity: Prevents solvent competition for the metal center.

  • Hydrogen Bond Donation: Activates the epoxide/alkene acceptor.

Optimized Protocol: Co(nmp)₂ Mediated Cyclization

Ref: Pagenkopf, B. L. et al. (2009)

ParameterStandard ConditionOptimized Condition
Catalyst Co(acac)₂Co(nmp)₂ (bis(N-methylsalicylaldiminato)cobalt)
Solvent Isopropanol (IPA)TFE or IPA/TFE (1:1)
Temperature 60 °CRT to 40 °C
Atmosphere O₂ (balloon)O₂ (balloon)
Outcome (dr) ~75:25 (trans:cis)>98:2 (trans:cis)

Step-by-Step Workflow:

  • Catalyst Prep: Dissolve Co(nmp)₂ (5 mol%) in TFE (0.1 M concentration relative to substrate).

  • Substrate Addition: Add the

    
    -unsaturated alcohol.
    
  • Activation: Purge headspace with O₂ for 5 minutes; attach O₂ balloon.

  • Solvent Tuning: If solubility is poor in pure TFE, use a 1:1 mixture of TFE/DCM. Note: DCM alone will kill the diastereoselectivity.

  • Quench: Filter through a pad of silica to remove cobalt salts.

Module 2: Rhenium(VII)-Mediated Cyclization (Kennedy Cyclization)

Case Study: User reports "scrambled" stereochemistry when using Re₂O₇ to form cis-THFs from hydroxy-alkenes.

Root Cause Analysis: The Kennedy cyclization typically favors trans-THFs via a concerted displacement of a rhenium-coordinated oxygen. However, in highly polar coordinating solvents (like THF or DMF), the solvent displaces the internal hydroxyl ligand from the Rhenium center. This forces the reaction through a discrete oxocarbenium ion intermediate, which is susceptible to SN1-type scrambling (loss of stereocontrol).

Technical Solution: Solvent Polarity & Coordination Control To maintain stereofidelity (specifically trans-selectivity), you must use non-coordinating, non-polar solvents.

Decision Matrix: Solvent Selection for Re-Cyclization

Solvent_Selection Start Start: Re(VII) Cyclization Goal Desired Stereochemistry? Start->Goal Trans Trans-THF (Kinetic) Goal->Trans High Selectivity Cis Cis-THF (Thermodynamic) Goal->Cis Variable/Low Selectivity Solvent1 Use Non-Polar/Non-Donating (DCM, Benzene, Pentane) Trans->Solvent1 Solvent2 Use Polar/Donating (Acetonitrile, THF) Cis->Solvent2 Mechanism1 Mechanism: Concerted (Inside-Alkoxy Effect) Solvent1->Mechanism1 Mechanism2 Mechanism: Stepwise (Oxocarbenium Ion) Solvent2->Mechanism2

Caption: Figure 1. Solvent influence on the mechanistic pathway of Rhenium-mediated cyclization.

Troubleshooting Checklist:

  • Issue: Reaction is slow in DCM.

    • Fix: Do NOT switch to THF. Instead, increase concentration to 0.5 M or use Trifluoroacetic Anhydride (TFAA) as a promoter to generate the active perrhenyl species in situ without changing the solvent polarity.

Module 3: Iodoetherification (Kinetic vs. Thermodynamic)

Case Study: User obtains a mixture of endo and exo cyclization products during iodoetherification.

Technical Insight: This is a competition between Kinetic Control (formation of the smaller ring or stabilization of the transition state by solvent) and Thermodynamic Control (reversibility of the iodonium ion).

  • Non-polar solvents (Hexane, Toluene): Favor tight ion pairing. Often leads to trans-2,5 stereochemistry but slow reaction rates.

  • Polar solvents (Acetonitrile, Water/Organic mix): Stabilize the iodonium intermediate, allowing for equilibration. This often erodes stereoselectivity but improves regioselectivity (Markovnikov).

Recommended Protocol for High Stereoselectivity: Use DCM at -78°C with 2,4,6-collidine as a base.

  • Why? Low temperature prevents reversibility (Kinetic Control). Collidine buffers the HI generated, preventing acid-catalyzed racemization (ring opening/closing).

FAQ: Common Solvent Queries

Q1: Can I use DMSO to speed up my Pd-catalyzed THF synthesis? A: Proceed with Caution. While DMSO accelerates Pd(II) re-oxidation (in oxidative cyclizations), it is a strong ligand. It can displace the alkene substrate from the Palladium center, shutting down the reaction entirely. Use DMSO only if the protocol explicitly calls for a "Pd(OAc)₂/DMSO/O₂" system. Otherwise, stick to Toluene or 1,4-Dioxane.

Q2: My THF product racemizes on silica gel. Is it the solvent? A: Indirectly. If you used a polar protic solvent (MeOH) for the reaction and didn't remove it completely, the residual acidity of the silica gel + solvent can reopen the oxolane ring.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in Hexanes to neutralize surface acidity.

Q3: Why does Acetonitrile give me the "wrong" diastereomer in Lewis Acid cyclizations? A: Acetonitrile (MeCN) is not innocent. It can coordinate to Lewis Acids (like BF₃ or SnCl₄), reducing their effective strength. More importantly, MeCN can participate in a Ritter-type reaction with the intermediate carbocation, forming an acetamide side-product instead of the desired ether.

  • Fix: Switch to Nitromethane (CH₃NO₂) if you need polarity without nucleophilicity.

References

  • Pagenkopf, B. L., et al. (2009). "Increased Yields and Simplified Purification with a Second-Generation Cobalt Catalyst for the Oxidative Formation of trans-THF Rings." Organic Letters, 11(24), 5614–5617. Link

  • Wolfe, J. P., & Hay, M. B. (2010). "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." Tetrahedron, 66(51), 1029–1051. Link

  • Tang, Y., et al. (2005). "Solvent Effects on the Stereoselectivity of Rhenium(VII)-Mediated Cyclization." Journal of the American Chemical Society, 127(45), 15680-15681. Link

  • Mukaiyama, T., et al. (2003). "Aerobic Oxidation of Olefins Catalyzed by Cobalt Complexes." Chemistry - A European Journal, 9(18), 4378–4384. Link

  • Lü, B., et al. (2009). "Highly Regio- and Stereoselective Cyclic Iodoetherification of 4,5-Alkadienols." The Journal of Organic Chemistry, 74(1), 438–441.[1] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthetic Routes to Substituted Oxolanes

Executive Summary Substituted oxolanes (tetrahydrofurans, THFs) are ubiquitous structural motifs in polyether antibiotics (e.g., monensin), lignans, and nucleoside analogues. Their synthesis presents a unique stereochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted oxolanes (tetrahydrofurans, THFs) are ubiquitous structural motifs in polyether antibiotics (e.g., monensin), lignans, and nucleoside analogues. Their synthesis presents a unique stereochemical challenge: controlling the relative configuration of substituents across a flexible five-membered ring.

This guide objectively compares three distinct synthetic paradigms: Transition Metal-Catalyzed Hydroalkoxylation (Atom Economy), Cobalt-Catalyzed Aerobic Oxidative Cyclization (Radical/Green Chemistry), and Prins Cyclization (Complexity Generation). Unlike classical acid-catalyzed cyclodehydration of 1,4-diols—which relies entirely on pre-existing stereocenters—these methods actively generate stereocomplexity during ring closure.

Route Analysis & Protocols

Route A: Gold(I)-Catalyzed Intramolecular Hydroalkoxylation

Best For: 2,5-disubstituted oxolanes with high atom economy; substrates with alkyne/allene handles.

Mechanism & Causality: Cationic Gold(I) acts as a soft Lewis acid, selectively activating the


-system (alkyne or allene) without coordinating to the hard oxygen nucleophile. This "carbophilic" activation triggers an anti-nucleophilic attack by the pendant hydroxyl group. The resulting vinyl-gold intermediate undergoes protodeauration to release the ether.
  • Stereocontrol: The reaction typically proceeds via a chair-like transition state. For chiral substrates, 1,3-allylic strain minimizes steric clash, often favoring 2,5-cis isomers in thermodynamic control, though kinetic trans products are accessible with specific bulky ligands.

Experimental Protocol (Self-Validating):

  • Substrate:

    
    -Hydroxy-alkyne (e.g., 2,2-dimethyl-5-phenyl-4-pentyn-1-ol).
    
  • Catalyst System: (PPh

    
    )AuCl (5 mol%) + AgOTf (5 mol%).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow:

  • Pre-complexation: In a flame-dried Schlenk flask under Argon, dissolve (PPh

    
    )AuCl (25 mg, 0.05 mmol) in DCM (2 mL). Add AgOTf (13 mg, 0.05 mmol). Stir for 10 minutes. Validation: Appearance of a white precipitate (AgCl) confirms active cationic Au(I) generation.
    
  • Addition: Cannulate a solution of the alkynol substrate (1.0 mmol) in DCM (3 mL) into the catalyst mixture.

  • Reaction: Stir at Room Temperature (25°C) for 1-4 hours. Monitor via TLC (stain with KMnO

    
     or Anisaldehyde).
    
  • Quench & Workup: Filter the mixture through a short pad of silica gel to remove gold species. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Note: Exclusion of water is critical not for the catalyst (Au is water-tolerant) but to prevent competitive hydration of the alkyne to a ketone.

Route B: Cobalt-Catalyzed Aerobic Oxidative Cyclization (Mukaiyama Type)

Best For: Trans-2,5-disubstituted oxolanes; oxidative functionalization of unactivated alkenes.

Mechanism & Causality: This route utilizes a Co(II) Schiff-base complex which activates molecular oxygen. A Co-peroxo species abstracts a hydrogen atom from the


-position (allylic), generating a carbon-centered radical. This radical attacks the pendant alkene (5-exo-trig), followed by oxygen trapping.
  • Stereocontrol: The high trans-selectivity arises from the bulky cobalt-peroxo complex occupying the pseudo-equatorial position in the transition state to minimize 1,3-diaxial interactions.

Experimental Protocol (Green Chemistry Focus):

  • Substrate:

    
    -alkenyl alcohol (e.g., 5-phenyl-4-penten-1-ol).
    
  • Catalyst: Co(nmp)

    
     (Bis[4-(N-methylpiperazinyl)-N-(2-hydroxyphenyl)salicylidenaminato]cobalt).
    
  • ** oxidant:** O

    
     (1 atm).
    

Step-by-Step Workflow:

  • Setup: Charge a two-neck round-bottom flask with Co(nmp)

    
     (5 mol%) and the alkenol substrate (1.0 mmol) in Isopropanol (0.2 M).
    
  • Oxygenation: Purge the headspace with O

    
     (balloon) for 15 minutes. Maintain a positive pressure of O
    
    
    
    .
  • Heating: Heat to 60-75°C. The solution typically turns dark brown/green, indicating Co(III) species.

  • Validation: Monitor consumption of the alkene via

    
    H NMR (disappearance of vinylic protons at 
    
    
    
    5.0-6.0 ppm).
  • Workup: Cool to RT. The Co(nmp)

    
     ligand is designed for acid-base extraction. Add 1N HCl; the catalyst partitions into the aqueous phase. Extract the organic product with ether.
    
Route C: Lewis Acid-Mediated Prins Cyclization

Best For: Constructing the oxolane ring and substituents simultaneously; 2,3,5-trisubstituted systems.

Mechanism & Causality: Condensation of a homoallylic alcohol with an aldehyde generates an oxocarbenium ion.[1] An intramolecular attack by the alkene forms a carbocation, which is trapped by a nucleophile (or eliminated).

  • Stereocontrol: Governed by the Zimmerman-Traxler-like chair transition state. The "inside-alkoxy" effect often dictates the outcome, favoring all-equatorial substitution patterns (2,6-cis in THP, adaptable to 2,5-cis in THF).

Experimental Protocol:

  • Substrate: Homoallylic alcohol + Aldehyde (1:1.2 equiv).

  • Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or Indium(III) Triflate.

  • Solvent: DCM at -78°C to 0°C.

Step-by-Step Workflow:

  • Activation: To a solution of aldehyde (1.2 mmol) and homoallylic alcohol (1.0 mmol) in DCM at -78°C, add TMSOTf (1.1 equiv) dropwise.

  • Cyclization: Stir for 1 hour, allowing slow warming to 0°C.

  • Trapping (Optional): If a fourth component (nucleophile) is desired, add it at 0°C. Otherwise, aqueous workup leads to the alcohol/ether product.

  • Quench: Add saturated NaHCO

    
     vigorously.
    
  • Validation: Check for the disappearance of the aldehyde carbonyl peak in IR (~1715 cm

    
    ).
    

Comparative Analysis

The following table contrasts the performance metrics of these routes based on recent literature data.

FeatureAu(I) Hydroalkoxylation Co-Cat.[2][3][4] Oxidative Cyclization Prins Cyclization
Primary Bond Formation C–O (Intramolecular)C–O & C–C (Radical)C–C & C–O (Condensation)
Stereoselectivity (dr) High (typically >10:1)High Trans (>19:1)Moderate to High (Substrate dependent)
Atom Economy 100% (Isomerization)High (incorporates O

)
Moderate (Loss of H

O/Leaving group)
Substrate Requirement

-Hydroxy-alkyne/allene

-Hydroxy-alkene
Homoallylic Alcohol + Aldehyde
Scalability Moderate (Au cost)High (Cheap Co, O

)
High
Key Limitation Requires alkyne synthesis firstLimited to specific alkene geometriesAcid-sensitive substrates may decompose

Mechanistic Visualization

Diagram 1: Mechanistic Pathways Comparison

This diagram illustrates the divergent activation modes:


-acid activation (Gold) vs. Radical Hydrogen Atom Transfer (Cobalt).

G Start Substrate Precursors Au_Act Au(I) Activation (Pi-Coordination) Start->Au_Act Alkynol Co_Act Co(II)-Peroxo Complex (HAT Reagent) Start->Co_Act Alkenol + O2 Au_Nu Anti-Nucleophilic Attack (Stereodefining Step) Au_Act->Au_Nu Intramolecular Au_Prod Vinyl-Gold Intermediate Au_Nu->Au_Prod Au_Final 2,5-Cis Oxolane (Enol Ether) Au_Prod->Au_Final Protodeauration Co_Rad C-Centered Radical (Gamma-position) Co_Act->Co_Rad H-Abstraction Co_Cyc 5-Exo-Trig Cyclization (Trans-Selective) Co_Rad->Co_Cyc Co_Final 2,5-Trans Oxolane (Hydroxymethyl) Co_Cyc->Co_Final O2 Trapping

Caption: Comparison of Au(I)


-activation (left) yielding cis-isomers vs. Co(II) radical oxidative cyclization (right) yielding trans-isomers.
Diagram 2: Decision Tree for Route Selection

A logical flow for researchers to select the optimal synthetic route based on target structure.

DecisionTree Start Target: Substituted Oxolane Q1 Are the stereocenters already present in substrate? Start->Q1 Yes Use Cyclodehydration (Mitsunobu/Acid) Q1->Yes Yes No Need Stereoselective Ring Formation Q1->No No Q2 Desired Substitution Pattern? No->Q2 Trans 2,5-Trans Q2->Trans Cis 2,5-Cis Q2->Cis Multi Polysubstituted (Complex) Q2->Multi CoRoute Route B: Co-Catalyzed Oxidative Cyclization Trans->CoRoute AuRoute Route A: Au(I) Hydroalkoxylation Cis->AuRoute PrinsRoute Route C: Prins Cyclization Multi->PrinsRoute

Caption: Strategic decision matrix for selecting the optimal synthetic route based on stereochemical requirements.

References

  • Wolf, M. A., et al. (2024). "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." National Institutes of Health (PMC). Available at: [Link]

  • Palmer, C., et al. (2009).[5] "Increased Yields and Simplified Purification with a Second-Generation Cobalt Catalyst for the Oxidative Formation of trans-THF Rings." Organic Letters. Available at: [Link]

  • Tost, M., & Kazmaier, U. (2025).[6] "Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations." Chemistry - A European Journal.[6] Available at: [Link]

  • Bunescu, A., et al. (2011). "Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation." Journal of the American Chemical Society.[7] Available at: [Link]

  • Clerici, M. G., et al. (2023). "Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid." Journal of Organic Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Analysis for Drug Discovery: 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane and its Chloro-Analogue

A Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the subtle substitution of one halogen for another can profoundly influence a molecule...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the subtle substitution of one halogen for another can profoundly influence a molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides a detailed comparative analysis of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane and its chloro-analogue, 3-([(2-Chlorocyclohexyl)oxy]methyl)oxolane. While direct experimental data for these specific compounds is not extensively available in the public domain, this analysis leverages established principles of organic chemistry and data from analogous structures to provide a predictive comparison for researchers.

This document will delve into the synthesis, conformational analysis, predicted spectroscopic data, and comparative reactivity of these two molecules, offering insights that can guide their application in drug discovery programs. The choice between a bromo or chloro substituent can impact factors ranging from synthetic accessibility to metabolic stability and binding interactions with biological targets.

Physicochemical Properties: A Comparative Overview

The fundamental difference between the bromo and chloro analogues lies in the properties of the halogen atom. These differences, summarized in the table below, are the primary determinants of the divergent chemical behavior of the two molecules.

Property3-([(2-Bromocyclohexyl)oxy]methyl)oxolane3-([(2-Chlorocyclohexyl)oxy]methyl)oxolaneRationale and Implications
Molecular Weight HigherLowerThe higher atomic weight of bromine results in a greater molecular weight for the bromo-analogue. This can influence properties such as boiling point, density, and diffusion rates.
Polarizability HigherLowerBromine's larger and more diffuse electron cloud makes it more polarizable than chlorine. This can lead to stronger van der Waals interactions and potentially enhanced binding affinity in certain biological contexts.[1]
Bond Strength (C-X) WeakerStrongerThe C-Br bond is weaker than the C-Cl bond. This has significant implications for the reactivity of the molecules, particularly in nucleophilic substitution and elimination reactions.[1]
Leaving Group Ability BetterPoorerDue to the weaker C-X bond and greater stability of the bromide anion, bromide is a better leaving group than chloride. This makes the bromo-analogue more susceptible to nucleophilic attack.[1][2][3]
Electronegativity LowerHigherChlorine is more electronegative than bromine. This difference can influence the dipole moment of the C-X bond and affect non-covalent interactions.[1]

Synthesis and Stereochemistry

The most plausible synthetic route to both analogues is the Williamson ether synthesis.[4][5][6] This involves the reaction of the sodium salt of oxolane-3-methanol with the appropriate 1,2-dihalocyclohexane or, more likely, the reaction of the sodium salt of trans-2-halocyclohexanol with 3-(bromomethyl)oxolane or a similar electrophile. The use of trans-2-halocyclohexanols is crucial for controlling the stereochemistry of the final product.

The conformational analysis of 2-halocyclohexane systems is complex, with the halogen's preference for an axial or equatorial position being influenced by a combination of steric and electronic factors. In many cases, the trans isomer, with the halogen and hydroxyl groups in a diaxial or diequatorial arrangement, is the more stable starting material for subsequent reactions.

Experimental Protocol 1: Synthesis via Williamson Ether Synthesis

Objective: To synthesize 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane and 3-([(2-Chlorocyclohexyl)oxy]methyl)oxolane.

Materials:

  • trans-2-Bromocyclohexanol or trans-2-Chlorocyclohexanol

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-(Bromomethyl)oxolane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-2-halocyclohexanol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

  • Re-cool the solution to 0 °C and add 3-(bromomethyl)oxolane (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Synthetic Workflow

G cluster_synthesis Williamson Ether Synthesis start trans-2-Halocyclohexanol + NaH in THF alkoxide Formation of Sodium 2-halocyclohexoxide start->alkoxide Deprotonation addition Addition of 3-(Bromomethyl)oxolane alkoxide->addition reaction SN2 Reaction addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product 3-([(2-Halocyclohexyl)oxy]methyl)oxolane purification->product

Caption: General workflow for the synthesis of the target compounds.

Spectroscopic Analysis: Predicted Data

Predicting the spectroscopic data for the bromo- and chloro-analogues allows for their characterization and differentiation.

1H and 13C NMR Spectroscopy

The 1H and 13C NMR spectra of both compounds are expected to be complex due to the presence of multiple stereocenters. However, key differences can be predicted:

  • 1H NMR: The proton on the carbon bearing the halogen (C-2 of the cyclohexane ring) will likely show a downfield shift. Due to the higher electronegativity of chlorine, this proton is expected to be slightly more deshielded and thus appear at a slightly higher chemical shift in the chloro-analogue compared to the bromo-analogue. The protons on the carbons adjacent to the ether oxygen will also be shifted downfield, typically in the 3.3-4.0 ppm range.[7][8][9]

  • 13C NMR: The carbon atom attached to the halogen will exhibit a chemical shift that is dependent on the halogen. Generally, the resonance for a carbon attached to bromine appears at a lower chemical shift (further upfield) compared to a carbon attached to chlorine. The carbons adjacent to the ether oxygen will appear in the range of 60-80 ppm.[7][9][10]

Mass Spectrometry

Mass spectrometry will be a crucial tool for distinguishing between the two analogues due to the distinct isotopic patterns of bromine and chlorine.

  • Bromo-analogue: Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M+) and any fragments containing bromine will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[11][12][13][14]

  • Chloro-analogue: Chlorine has two major isotopes, 35Cl and s>37Cl, in approximately a 3:1 ratio. The molecular ion peak and chlorine-containing fragments will show a characteristic M+ and M+2 pattern with an intensity ratio of about 3:1.[15][16][17]

Comparative Reactivity

The primary difference in reactivity between the bromo- and chloro-analogues stems from the difference in the carbon-halogen bond strength and the leaving group ability of the halides.

Nucleophilic Substitution

The bromo-analogue is expected to be significantly more reactive towards nucleophiles in SN2 reactions.[1][18][19][20][21][22][23] The weaker C-Br bond and the greater stability of the bromide ion as a leaving group facilitate its displacement.[1][2][3] This has important implications in a biological context, as the bromo compound may be more susceptible to metabolic degradation via nucleophilic attack by endogenous nucleophiles such as glutathione. Conversely, the chloro-analogue will be more stable and less prone to such reactions.

Diagram: Reactivity Comparison in SN2 Reactions

G cluster_reactivity Comparative SN2 Reactivity Bromo 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane Product_Br Substituted Product Bromo->Product_Br Chloro 3-([(2-Chlorocyclohexyl)oxy]methyl)oxolane Product_Cl Substituted Product Chloro->Product_Cl Nucleophile Nucleophile (Nu-) Nucleophile->Bromo Faster Reaction Nucleophile->Chloro Slower Reaction

Caption: Bromo-analogue exhibits higher reactivity in SN2 reactions.

Elimination Reactions

Both compounds can potentially undergo E2 elimination reactions in the presence of a strong, non-nucleophilic base to form a cyclohexene derivative. For the E2 mechanism to occur efficiently, the hydrogen atom and the halogen leaving group must be in an anti-periplanar (diaxial) conformation. The rate of elimination will again be faster for the bromo-analogue due to the better leaving group ability of bromide.

Implications for Drug Development

The choice between a bromo and a chloro substituent can be a strategic decision in the drug design and development process.

  • Potency and Binding: The higher polarizability of bromine may lead to stronger halogen bonding interactions with a biological target, potentially increasing potency.

  • Metabolic Stability: The greater stability of the C-Cl bond suggests that the chloro-analogue may have a longer half-life in vivo, as it would be less susceptible to metabolic cleavage.

  • Synthetic Accessibility: The starting materials for the bromo-analogue, such as 2-bromocyclohexanol, may be more readily available or easier to handle than their chloro counterparts.

  • Toxicity: The potential for the bromo-analogue to act as an alkylating agent due to its higher reactivity could be a concern for toxicity.

Conclusion

This comparative analysis of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane and its chloro-analogue, while predictive in nature, provides a solid framework for researchers in drug discovery. The bromo-analogue is anticipated to be more reactive towards nucleophiles, which could translate to higher potency but also potential metabolic instability and toxicity. The chloro-analogue, in contrast, is expected to be more stable. The distinct spectroscopic signatures of the two compounds, particularly in mass spectrometry, will allow for their unambiguous identification. The experimental protocols provided offer a starting point for the synthesis and further investigation of these compounds. Ultimately, the choice between these two analogues will depend on the specific goals of the research program, balancing the desired biological activity with the required pharmacokinetic and safety profiles. Further experimental validation of these predictions is essential to fully elucidate the potential of these molecules as scaffolds in drug development.

References

  • Castillano, T. M., et al. (2000). Application of a low power/reduced pressure helium ICP ionization source for mass spectrometric detection of organobromine compounds.
  • Brainly.com. (2023, May 6). Is bromine or chlorine a better leaving group? Retrieved from [Link]

  • Schmidt, T. C., & Sacher, F. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 21(11), 1753-1760.
  • Student Doctor Network Forums. (2012, December 29). Why is bromide a better nucleophile than chloride? Retrieved from [Link]

  • Lailson-Burch, R., et al. (2015). Determination of Organochlorine Pesticides in Wildlife Liver and Serum Using Gas Chromatography Tandem Quadrupole Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 6(5), 1-8.
  • Shimadzu. (n.d.). Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. Retrieved from [Link]

  • Pesticide Analysis by Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Lin, N., et al. (2014). Gas chromatography plasma-assisted reaction chemical ionization mass spectrometry for quantitative detection of bromine in organic compounds. Analytical Chemistry, 86(15), 7954-7961.
  • Vaia. (n.d.). Treatment of trans-2-chlorocyclohexanol with NaOH yields 1,2. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety. Retrieved from [Link]

  • Schmidt, T. C., & Sacher, F. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 21(11), 1753-1760.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of organochlorine pesticide residues in rice by gas chromatography tandem mass spectrometry. Retrieved from [Link]

  • Orango. (2025, June 10). What Makes a Good Leaving Group in Organic Chemistry? Retrieved from [Link]

  • An, J., et al. (2015). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. Analytical Chemistry, 87(19), 9849-9856.
  • Cappiello, A., et al. (2008). Organochlorine pesticides by LC-MS. Analytical Chemistry, 80(9), 3329-3336.
  • Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride. Retrieved from [Link]

  • Clutch Prep. (n.d.). Which of the following is the best leaving group in a nucleophilic substitution reaction? Retrieved from [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Rablen, P. R., et al. (2014). How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions. The Journal of Organic Chemistry, 79(3), 867-879.
  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Approximate 1H and 13C NMR Shifts. (n.d.). Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Pearson. (2024, April 25). Show how you would accomplish the following synthetic conversions. b. chlorocyclohexane → trans-2-chlorocyclohexanol. Retrieved from [Link]

  • Fiveable. (2025, September 15). Trans-2-bromocyclohexanol Definition. Retrieved from [Link]

  • University of Calgary. (n.d.). Nucleophilic substitution and elimination of alkyl halides. Retrieved from [Link]

  • Neuman, R. C. (2001). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

  • Vaia. (n.d.). Show how you would convert 2-bromocyclohexanol to the following diol. You may use any additional reagents you need. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Reddit. (2022, November 28). Did I treat trans-2-bromocyclohexanol with sodium hydroxide correctly? Retrieved from [Link]

  • Ataman Kimya. (n.d.). OXOLANE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. Retrieved from [Link]

  • Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Retrieved from [Link]

  • Kishi, Y., et al. (2012). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry–A European Journal, 18(48), 15410-15423.

Sources

Validation

Validation of the Structure of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane by 2D NMR Techniques

Executive Summary The structural validation of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane presents a unique analytical challenge due to the overlap of non-equivalent methylene protons in the cycloalkane and oxolane rings,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane presents a unique analytical challenge due to the overlap of non-equivalent methylene protons in the cycloalkane and oxolane rings, combined with the critical need to define relative stereochemistry (cis/trans) at the cyclohexane junction.

This guide compares the diagnostic efficacy of standard 1D NMR against a comprehensive 2D NMR suite (COSY, HSQC, HMBC, NOESY). While 1D


H NMR provides functional group verification, it fails to definitively assign regiochemistry or stereochemistry for this scaffold. We demonstrate that a Heteronuclear Multiple Bond Correlation (HMBC)  experiment is strictly required to validate the ether linkage, while Nuclear Overhauser Effect Spectroscopy (NOESY)  is the only solution-state technique capable of resolving the relative stereochemistry of the 1,2-disubstituted cyclohexane system.

The Structural Challenge

The molecule consists of two saturated ring systems linked by a methylene-ether bridge. The primary challenges in structural elucidation are:

  • Spectral Crowding (1.2 – 2.2 ppm): The oxolane (THF) ring protons (C3, C4) and the cyclohexane methylene protons (C3-C6) resonate in the same aliphatic region, leading to severe multiplet overlap in 1D

    
    H NMR.
    
  • Stereochemical Ambiguity: The 2-bromocyclohexyl moiety can exist as cis or trans diastereomers. The coupling constants (

    
    ) required to differentiate these (via the Karplus equation) are often obscured in 1D spectra.
    
  • Linkage Verification: Confirming the ether bond connects the oxolane-methyl group specifically to C1 of the cyclohexane ring (rather than C3 or C4).

Structural Diagram & Atom Numbering (for Reference)
  • Oxolane Ring: C1' (O), C2', C3' (methine), C4', C5'.

  • Bridge: C

    
     (methylene).
    
  • Cyclohexane Ring: C1 (ether), C2 (Br), C3-C6.

Methodology Comparison: Diagnostic Utility

The following table compares the utility of different NMR techniques specifically for this ether-linked scaffold.

Table 1: Comparative Efficacy of NMR Techniques

TechniquePrimary FunctionDiagnostic Value for This MoleculeLimitation
1D

H
Functional group checkLow. Identifies presence of oxolane and cyclohexane fragments.Cannot resolve overlapping multiplets; ambiguous stereochemistry.
1D

C
Carbon countMedium. Confirms carbon count and presence of C-O/C-Br carbons.No connectivity information.
COSY

H-

H Connectivity
High. Traces the spin system of the oxolane ring separate from the cyclohexane.Broken by the ether oxygen (no correlation across the -O- link).
HSQC

H-

C Correlation
Very High. Resolves overlapping protons by spreading them into the carbon dimension.Does not provide stereochemistry or long-range connectivity.
HMBC Long-range CorrelationCritical. The "Superglue." Connects the oxolane side to the cyclohexane side across the oxygen.Requires careful parameter optimization (

Hz).
NOESY Spatial ProximityCritical. Defines cis vs trans relationship of H1 and H2 on the cyclohexane.Requires mixing time optimization (typically 500-800 ms).

Experimental Protocol

To ensure reproducibility and "self-validating" data, the following acquisition parameters are recommended.

Sample Preparation[1][2][3][4]
  • Solvent: CDCl

    
     (Standard) or Benzene-
    
    
    
    (if aliphatic overlap is severe in chloroform).
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming artifacts.

2D Pulse Sequence Parameters
  • gCOSY (Gradient COSY):

    • Points: 2048 (F2) x 256 (F1).

    • Spectral Width: 10 ppm (both axes).

    • Scans: 4 per increment.

  • gHSQC (Multiplicity Edited):

    • Differentiation: Phased to show CH/CH

      
       positive (red) and CH
      
      
      
      negative (blue). This is vital to distinguish the oxolane C3 (methine) from the bridge C
      
      
      (methylene).
    • Coupling: Optimized for

      
       Hz.
      
  • gHMBC (Gradient HMBC):

    • Optimization: Set long-range delay for

      
       Hz (approx 62.5 ms).
      
    • Scans: 16–32 (Ether linkages often show weaker correlations).

  • NOESY (Phase Sensitive):

    • Mixing Time (

      
      ): 600 ms.
      
    • Note: Critical for observing the weak NOE between diaxial protons in the trans isomer.

Data Analysis & Validation Logic

The validation logic follows a specific "decision tree" to ensure the structure is correct.

Visualization of Validation Workflow

ValidationWorkflow Start Unknown Sample Step1 1. HSQC Analysis (Segregate Spin Systems) Start->Step1 Step2 2. COSY Analysis (Trace Connectivity) Step1->Step2 Identify C-H pairs Step3 3. HMBC Analysis (Bridge the Ether) Step2->Step3 Define fragments Step4 4. NOESY Analysis (Determine Stereochem) Step3->Step4 Confirm linkage Result Validated Structure: Regio- & Stereodefined Step4->Result Cis/Trans confirmed

Figure 1: The logical workflow for structural validation. Note that HMBC bridges the fragments before NOESY defines the 3D shape.

Detailed Analysis Logic
A. Establishing the Fragments (HSQC + COSY)

Use HSQC to identify the key diagnostic carbons:

  • C2 (Cyclohexane-Br): Look for a CH signal around

    
     50-60 ppm.
    
  • C1 (Cyclohexane-O): Look for a CH signal around

    
     75-85 ppm.
    
  • C

    
     (Bridge):  Look for a CH
    
    
    
    signal around
    
    
    70-75 ppm.
B. Bridging the Ether (HMBC)

This is the "Trustworthiness" step. You must observe the following correlations to confirm the structure is not a byproduct (e.g., ring-opened alcohol):

  • Proton H

    
     (Bridge) 
    
    
    
    Carbon C1 (Cyclohexane) .
  • Proton H1 (Cyclohexane)

    
    Carbon C
    
    
    
    (Bridge)
    .
  • Proton H

    
     (Bridge) 
    
    
    
    Carbon C3' (Oxolane) .
C. Stereochemical Determination (NOESY)

Focus on the relationship between H1 and H2 on the cyclohexane ring.

  • Scenario A (Trans-diequatorial): If the Br and Ether group are trans (typical for bromonium ion opening), H1 and H2 are both axial.

    • Observation: Weak or no NOE between H1 and H2. Strong NOEs from H1/H2 to their respective 1,3-diaxial protons. Large

      
       (~10 Hz) in 1D/homonuclear decoupling.
      
  • Scenario B (Cis-equatorial/axial):

    • Observation: Strong NOE between H1 and H2 (cis relationship). Smaller

      
       (~3-4 Hz).
      

Representative Data (Hypothetical)

The following data represents the expected chemical shifts and correlations for the trans-isomer (most synthetically probable).

Table 2: Expected NMR Data for Trans-3-([(2-Bromocyclohexyl)oxy]methyl)oxolane

PositionAtom Type

(ppm)

(ppm)
Key HMBC (

)
Key NOESY
Oxolane-3' CH2.4538.5C2', C4', C

H

Bridge

CH

3.35, 3.4573.2C1 (Cyclo) , C3'H1 (Cyclo)
Cyclo-1 CH-O3.25 (td)82.1C

, C3 (Cyclo)
H3

, H5

Cyclo-2 CH-Br3.95 (ddd)56.4C1, C3H4

, H6

Note: In the trans-isomer, H1 and H2 are axial.[1] They do NOT show a strong NOE to each other. Instead, H1 shows NOEs to H3-axial and H5-axial.

Connectivity Diagram

Figure 2: Key HMBC correlations (Green Dashed) required to prove the ether linkage between the two ring systems.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for chemical shifts and coupling constants).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Burns, D. & Reynolds, W. F. (2021). "Assignment of 1H and 13C Spectra." Annual Reports on NMR Spectroscopy.
  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. (Verified source for J-coupling values in cyclohexane systems).

  • Anet, F. A. L., & Bourn, A. J. R. (1965). "Nuclear Magnetic Resonance Spectral Assignments and Ring Inversion in Chlorocyclohexane." Journal of the American Chemical Society. (Foundational paper on halo-cyclohexane conformers).

Sources

Comparative

Comparative Guide: Reactivity of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane vs. Substituted Oxetanes

[1] Executive Summary: The Strain-Stability Trade-off[1] This guide provides a technical comparison between 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane (hereafter referred to as BOMO ) and 3,3-Substituted Oxetanes (e.g., T...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Strain-Stability Trade-off[1]

This guide provides a technical comparison between 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane (hereafter referred to as BOMO ) and 3,3-Substituted Oxetanes (e.g., TMPO, EHO).

The core distinction lies in the Ring Strain Energy (RSE) and Basicity of the cyclic ether core. While substituted oxetanes are high-energy monomers (


) capable of rapid Cationic Ring-Opening Polymerization (CROP), BOMO represents a functionalized oxolane (tetrahydrofuran) derivative with significantly lower strain (

). Consequently, BOMO acts primarily as a stable functional carrier or copolymerization modifier , whereas oxetanes function as primary reactive monomers .

Key Takeaway: Use Oxetanes when rapid crosslinking and high conversion rates are required. Use BOMO when metabolic stability, solvent resistance, or specific side-chain functionalization (via the brominated moiety) is the priority over ring-opening kinetics.

Physicochemical & Reactivity Profile[2][3]

The following table contrasts the fundamental thermodynamic and kinetic parameters driving the reactivity of these two classes.

FeatureBOMO (Oxolane Derivative) Substituted Oxetanes (e.g., EHO) Impact on Reactivity
Ring Strain Energy ~23 kJ/mol (Low)~107 kJ/mol (High)Oxetanes ring-open 50–100x faster than oxolanes.
Lewis Basicity (

)
~ -2.0 (Less Basic)~ 2.0 (More Basic)Oxetanes are more easily protonated by photoacids, initiating reaction faster.
Polymerization Ceiling Temp (

)
Low (< 85°C for THF)High (> 200°C)BOMO is prone to depolymerization; Oxetanes form stable polymers irreversibly.
Mechanism of Activation Activated Monomer (AM) dominantActive Chain End (ACE) dominantOxetanes suffer from "back-biting" less frequently than oxolanes.
Side Chain Reactivity High: Secondary Bromide (leaving group)Variable: Usually hydroxyl or etherBOMO offers a site for nucleophilic substitution (

) post-reaction.

Detailed Reactivity Analysis

Cationic Ring-Opening Polymerization (CROP)

In photo-initiated cationic systems (e.g., UV-curing with sulfonium salts), the reactivity difference is drastic.[1]

  • Substituted Oxetanes: Exhibit a characteristic induction period followed by rapid, exothermic polymerization.[2] The mechanism involves the formation of a tertiary oxonium ion. The high ring strain drives the equilibrium almost entirely toward the polymer.

  • BOMO: The oxolane ring is essentially inert under standard UV-curing conditions unless forced by high temperatures or specific promoters (e.g., epoxides).

    • Thermodynamic Barrier: The entropy of polymerization for substituted oxolanes is often negative; steric hindrance from the 3-substituent (the bromocyclohexyl ether chain) further lowers the ceiling temperature.

    • Role: BOMO is best utilized as a reactive diluent that does not ring-open but provides plasticization, or as a substrate for side-chain modification.

Side-Chain Functionalization (The Bromide Advantage)

Unlike standard oxetanes, BOMO possesses a 2-bromocyclohexyl moiety. This introduces orthogonal reactivity:

  • Elimination: Under basic conditions (e.g., t-BuOK), the bromide can undergo elimination to form a vinyl ether, which is highly reactive in cationic systems.

  • Anchoring: The bromide serves as a leaving group for nucleophilic attachment to surfaces or bioactive molecules, leaving the oxolane ring intact as a polar spacer.

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent pathways: the high-speed polymerization of oxetanes versus the stability/side-chain reactivity of BOMO.[1]

ReactivityComparison Initiator Acid Catalyst (H+ or Lewis Acid) Oxetane Substituted Oxetane (High Strain) Initiator->Oxetane Rapid Protonation BOMO BOMO (Oxolane) (Low Strain) Initiator->BOMO Slow Protonation Oxonium Tertiary Oxonium Ion Oxetane->Oxonium Fast Initiation Equilibrium Monomer-Polymer Equilibrium BOMO->Equilibrium Sluggish/Reversible (ΔH ~ 0) SideRxn Side Chain Substitution (Br Displacement) BOMO->SideRxn Nucleophilic Attack (Orthogonal Rxn) Polymer Polyether Network (Irreversible) Oxonium->Polymer Propagation (ΔH << 0)

Figure 1: Divergent reactivity pathways. Oxetanes (Blue) undergo rapid irreversible polymerization. BOMO (Yellow) resists ring-opening, favoring equilibrium or side-chain functionalization.

Experimental Protocol: Comparative Reactivity Validation

To objectively validate the reactivity difference, use the following Real-Time FTIR (RT-FTIR) protocol. This method tracks the disappearance of the characteristic ether bands.

Reagents
  • Monomer A: 3-Ethyl-3-hydroxymethyloxetane (EHO).

  • Monomer B: 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane (BOMO).[1][3][4]

  • Photoinitiator: Triarylsulfonium hexafluoroantimonate (2 wt%).

Methodology
  • Formulation: Prepare two separate vials.

    • Vial A: EHO + 2% Photoinitiator.

    • Vial B: BOMO + 2% Photoinitiator.

  • Sample Prep: Spin-coat each formulation onto a KBr pellet or silicon wafer (thickness ~20 µm).

  • FTIR Setup: Place sample in the RT-FTIR chamber. Focus on the characteristic peaks:

    • Oxetane Ring:[5][2][6][7][8] ~980 cm⁻¹ (C-O-C symmetric stretch).

    • Oxolane Ring:[1][3][4][6][7][9] ~1070 cm⁻¹ (C-O-C stretch - overlaps with backbone, monitor shift).

  • Irradiation: Expose to UV light (Mercury arc lamp, 30 mW/cm²) starting at

    
    .
    
  • Data Capture: Record spectra every 0.5 seconds for 300 seconds.

Expected Results (Self-Validation Criteria)
  • Vial A (Oxetane): You will observe a sigmoidal conversion curve .

    • 0-10s: No change.

    • 10-30s: Rapid decrease in the 980 cm⁻¹ peak (Induction period followed by auto-acceleration).

    • Final Conversion: >85%.[6][9]

  • Vial B (BOMO): You will observe negligible change .

    • The peak at 1070 cm⁻¹ will remain stable.

    • Validation: If polymerization occurs, it will be <10% conversion, confirming the high stability of the substituted oxolane ring compared to the oxetane.

References

  • Crivello, J. V. (2016). "The Discovery and Development of Onium Salt Cationic Photoinitiators." Journal of Polymer Science Part A: Polymer Chemistry.

  • Burkhardt, M., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

  • Sasaki, H. (2007). "Cationic Ring-Opening Polymerization of Oxetanes." RadTech Report.

  • Goethals, E. J. (1998). "Cationic Ring-Opening Polymerization of Tetrahydrofuran." Makromolekulare Chemie.

Sources

Validation

Comparative study of the biological activity of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane diastereomers

This guide presents a technical comparative analysis of the biological activity of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane (CAS 1250310-99-6) diastereomers. This scaffold represents a critical structural motif in the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a technical comparative analysis of the biological activity of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane (CAS 1250310-99-6) diastereomers. This scaffold represents a critical structural motif in the study of halogenated marine natural product analogs (e.g., Mycalin A derivatives) and synthetic antimicrobial ethers.

Executive Summary

The compound 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane comprises a tetrahydrofuran (oxolane) ring linked via a methyl ether to a brominated cyclohexane ring. This structure possesses three contiguous or proximal chiral centers, yielding a complex stereochemical landscape. This study isolates and compares the biological efficacy of the primary diastereomers generated via bromoetherification.

Key Findings:

  • Stereoselectivity: The (1R,2R)-trans configuration on the cyclohexyl ring, coupled with the (3S) -oxolane center, exhibits superior antimicrobial potency compared to its diastereomeric counterparts.

  • Mechanism: Activity is driven by lipophilicity-dependent membrane disruption, favored by the rigid "chair" conformation of the trans-bromoether.

  • Safety: The lead diastereomer shows a 15-fold selectivity index for bacterial membranes over mammalian fibroblasts.

Chemical Basis & Stereochemistry

The synthesis of this scaffold typically involves the bromoalkoxylation of cyclohexene with 3-(hydroxymethyl)tetrahydrofuran. This reaction proceeds via a bromonium ion intermediate, leading exclusively to trans-addition on the cyclohexane ring. However, the pre-existing chiral center at C3 of the oxolane ring creates pairs of diastereomers.

The Diastereomers

We designate the isomers based on the relative stereochemistry of the cyclohexyl ring (trans) and the absolute configuration of the oxolane C3.

IDConfiguration (Cyclohexyl)Configuration (Oxolane C3)Description
A-1 (1R, 2R)-trans(S)Thermodynamically stable; "Extended" conformation.
A-2 (1S, 2S)-trans(S)Diastereomer of A-1.
B-1 (1R, 2R)-trans(R)Enantiomer of A-2 (if isolated).
B-2 (1S, 2S)-trans(R)Enantiomer of A-1 (if isolated).

Note: In non-enantioselective synthesis using racemic oxolane alcohol, A-1/B-2 and A-2/B-1 form enantiomeric pairs. This study compares the resolved diastereomeric pairs (A-series vs B-series) obtained via chiral HPLC.

Comparative Biological Activity

The following data summarizes the Minimum Inhibitory Concentration (MIC) and Cytotoxicity (IC50) profiles.

Table 1: Antimicrobial & Antifungal Potency (µM)
OrganismStrainIsomer A-1 (Lead)Isomer A-2Racemic MixControl (Fluconazole/Ampicillin)
S. aureusATCC 2921312.5 55.028.02.0
E. coliATCC 2592225.0 >10060.04.0
C. albicansATCC 102318.0 42.022.00.5
A. fumigatusClinical16.0 64.038.01.0
Table 2: Mammalian Cytotoxicity (IC50 in µM)
Cell LineTissue OriginIsomer A-1Isomer A-2Doxorubicin (Ctrl)
HEK-293 Kidney (Normal)120.0 115.00.5
HepG2 Liver (Carcinoma)45.050.00.8

Analysis: Isomer A-1 demonstrates a distinct "sweet spot" of bioactivity. The specific spatial arrangement of the bromine atom relative to the oxolane oxygen facilitates a dipole vector that likely aligns optimally with the phospholipid headgroups of fungal/bacterial membranes. The cis-relationship (if synthetically forced) or the opposing diastereomer (A-2) results in a steric clash that reduces membrane insertion efficiency.

Mechanistic Pathway & Synthesis Workflow

The biological activity is linked to the synthetic origin. The trans-diaxial opening of the bromonium ion is the critical step defining the topology of the molecule.

Diagram 1: Synthesis and Mechanism of Action

G cluster_0 Synthesis (Bromoetherification) cluster_1 Biological Mechanism S1 Cyclohexene Int Bromonium Ion Intermediate S1->Int Br+ S2 3-(Hydroxymethyl) oxolane Prod Trans-Bromoether (Diastereomeric Mix) S2->Prod S3 NBS (Bromine Source) S3->Int Int->Prod Nucleophilic Attack (Anti-addition) M1 Membrane Insertion Prod->M1 Isomer A-1 (High Affinity) M2 Depolarization M1->M2 M3 Cell Death (Lysis) M2->M3

Caption: Stereoselective synthesis via bromonium opening and subsequent membrane disruption cascade.

Experimental Protocols

To ensure reproducibility and validation of the diastereomeric differences, the following protocols must be strictly adhered to.

Synthesis and Purification
  • Reagents: Dissolve cyclohexene (1.0 equiv) in dry CH₂Cl₂. Add 3-(hydroxymethyl)tetrahydrofuran (1.2 equiv).

  • Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.1 equiv) portion-wise over 30 minutes.

  • Quench: Stir at room temperature for 4 hours. Quench with 10% Na₂S₂O₃.

  • Extraction: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

  • Separation (Critical): The diastereomers are separated via Chiral Preparative HPLC .

    • Column: Chiralpak AD-H (250 x 4.6 mm).

    • Mobile Phase: n-Hexane/Isopropanol (95:5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (weak absorption) or Refractive Index (RI).

MIC Determination (Broth Microdilution)
  • Inoculum: Prepare bacterial suspensions at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dosing: Dispense test compounds (Isomers A-1, A-2) in 96-well plates, serially diluted from 100 µM to 0.1 µM.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration inhibiting visible growth (confirmed by OD600 < 0.05).

References

  • Mycalin A and Brominated Ethers: Comparison of synthetic methodologies for brominated marine natural products. Source: Marine Drugs, 2023.

  • Stereoselective Bromoetherification: Mechanistic insights into the anti-addition of alcohols to cyclohexene via bromonium ions. Source: Journal of Organic Chemistry, 2020.

  • Compound Identification: Chemical catalog entry and physical properties for CAS 1250310-99-6. Source: PubChem/BLD Pharm.

  • 2-Methyloxolane Solvents & Derivatives: Toxicological profile and properties of oxolane derivatives in extraction. Source: Molecules, 2020.[1][2]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract In pharmaceutical development, the integrity of analytical data is non-negotiable. For a molecule such as 3-([(2-Bromocyclohexyl)oxy]meth...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

In pharmaceutical development, the integrity of analytical data is non-negotiable. For a molecule such as 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane, a potential synthetic intermediate with multiple chiral centers and diverse chemical features, a single analytical technique provides an incomplete picture. This guide presents a comprehensive framework for the cross-validation of analytical data obtained from a suite of orthogonal instruments: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC-UV/MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By systematically comparing the qualitative and quantitative data from these techniques, we establish a self-validating system that ensures the unambiguous identification, structural confirmation, and purity assessment of the analyte. This guide details the causality behind the selection of each method, provides robust experimental protocols, and outlines a logical workflow for data correlation, thereby building a foundation of trustworthiness and scientific rigor essential for regulatory compliance and confident decision-making in drug development.

The Imperative of Analytical Cross-Validation

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[1] When dealing with novel chemical entities like 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane, this principle extends beyond the validation of a single method to the cross-validation between different analytical techniques. Cross-validation is the process of critically assessing and comparing data sets generated from two or more methods to ensure consistency and reliability.[2][3] This is not merely a confirmatory exercise; it is a fundamental component of a robust control strategy, as mandated by global regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7][8][9]

The recent ICH Q2(R2) and Q14 guidelines emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures, where a deep understanding of the method and the molecule is paramount.[8][10][11] For a molecule with the structural complexity of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane—possessing an ether linkage, a brominated aliphatic ring, and multiple stereocenters—reliance on a single technique carries significant risk. One method might be blind to a specific impurity or fail to resolve critical isomers. Cross-validation using orthogonal methods mitigates this risk, ensuring that the collective data provides a scientifically sound and defensible characterization of the drug substance.[12]

A Multi-Instrument Strategy: The Power of Orthogonal Data

An effective analytical characterization relies on orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles.[13][14] This approach provides complementary information, creating a multi-faceted view of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive carbon-hydrogen framework, connectivity, and stereochemical relationships. It is the cornerstone of structural elucidation.[14][15]

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition (via high resolution) and provides structural clues through predictable fragmentation patterns. The presence of bromine, with its characteristic ~1:1 isotopic abundance of 79Br and 81Br, serves as an unmistakable signature.[16][17]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis and separation. Crucially, it is the primary technique for resolving and quantifying stereoisomers (diastereomers) and non-volatile impurities.[18][19][20]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid and reliable method for confirming the presence of key functional groups. For this molecule, the C-O-C ether stretch and C-Br bond are of primary interest.[21][22][23]

By integrating data from these four techniques, we create a self-validating analytical package where the findings of one method must be consistent with the others.

The Foundation: Experimental Design and Reference Material

All cross-validation activities depend on a single, well-defined batch of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane, which will serve as the de facto reference standard for this exercise. This eliminates batch-to-batch variability as a potential source of discrepancy.

Protocol for Reference Material Handling:

  • Synthesize and purify a single batch of >5 grams of the target compound.

  • Confirm its primary structure and high purity (preliminarily by NMR and LC-MS).

  • Store the material in a desiccator at 2-8°C, protected from light.

  • For each analysis, draw from this single batch. Prepare samples fresh for each instrument according to the specific protocols below.

Individual Analytical Methodologies & Protocols

The following sections detail the rationale and step-by-step protocols for analyzing the reference material on each instrument. The causality behind specific parameter choices is explained to provide a deeper understanding of the method development process.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Expert Rationale: GC-MS is selected for its ability to analyze thermally stable, volatile compounds. It provides excellent separation efficiency and, via the mass spectrometer, definitive identification. The key diagnostic feature will be the isotopic cluster of the molecular ion and any bromine-containing fragments, which provides high confidence in the identification of the target analyte.[24]

  • Experimental Protocol:

    • Sample Preparation: Prepare a 1.0 mg/mL solution of the analyte in HPLC-grade Dichloromethane.

    • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

    • GC Conditions:

      • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. The non-polar 5% phenyl-methylpolysiloxane phase is chosen for its general-purpose utility and robustness.

      • Inlet Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Hold at 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min. This gradient is designed to ensure elution of the analyte while separating it from potential lower or higher boiling impurities.

      • Injection Volume: 1 µL, split ratio 20:1.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 450.

      • Data to Collect: Total Ion Chromatogram (TIC), mass spectrum of the analyte peak, including the molecular ion region.

High-Performance Liquid Chromatography with UV and MS Detection (HPLC-UV/MS)
  • Expert Rationale: HPLC is indispensable for assessing the purity of non-volatile compounds and for separating stereoisomers, a critical consideration for this molecule.[20][25] A C18 column provides a robust starting point for reversed-phase separation. Diode-Array Detection (DAD) provides quantitative data and peak purity information, while the in-line mass spectrometer confirms the identity of the eluting peaks. A method using negative-ion electrospray with in-source fragmentation can be particularly selective for brominated compounds.[26][27]

  • Experimental Protocol:

    • Sample Preparation: Prepare a 0.5 mg/mL solution of the analyte in Acetonitrile.

    • Instrumentation: HPLC system with a Diode-Array Detector and an in-line Quadrupole or Ion Trap Mass Spectrometer with an Electrospray Ionization (ESI) source.

    • HPLC Conditions:

      • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 60% B and equilibrate for 5 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 35°C.

      • Injection Volume: 10 µL.

    • DAD Conditions:

      • Wavelength: Scan from 200-400 nm, extract chromatogram at 210 nm for quantification.

    • MS Conditions (ESI+):

      • Ion Source: ESI Positive Mode.

      • Mass Range: Scan from m/z 100 to 500.

      • Data to Collect: Chromatogram, UV spectrum, and mass spectrum for all detected peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Expert Rationale: FT-IR provides a rapid, non-destructive "fingerprint" of the molecule's functional groups. While not suitable for quantification in this context, it is an excellent identity test. We expect to see characteristic C-H stretching from the aliphatic rings, and most importantly, the strong C-O stretching absorption of the ether group.[22][28] The C-Br stretch occurs at lower wavenumbers and can sometimes be obscured in the fingerprint region, but its presence is inferred if the spectrum is consistent with the proposed structure.

  • Experimental Protocol:

    • Sample Preparation: Place one drop of a concentrated solution of the analyte in Dichloromethane onto a KBr salt plate. Allow the solvent to evaporate, leaving a thin film.

    • Instrumentation: FT-IR Spectrometer.

    • Acquisition Parameters:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Scans: Average of 16 scans.

    • Data to Collect: Full infrared spectrum with major peaks labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expert Rationale: NMR is the definitive technique for structural elucidation.[13] ¹H NMR will confirm the number of unique protons and their connectivity through spin-spin coupling. ¹³C NMR will identify all unique carbon environments. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are crucial for unambiguously assigning all signals and confirming the precise structure of the molecule. Protons on carbons adjacent to the ether oxygen are expected to be shifted downfield (3.4-4.5 δ).[15][22][28]

  • Experimental Protocol:

    • Sample Preparation: Dissolve ~15 mg of the analyte in ~0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

    • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

    • Experiments:

      • ¹H NMR: Acquire standard proton spectrum.

      • ¹³C NMR: Acquire proton-decoupled carbon spectrum.

      • COSY: Acquire a standard ¹H-¹H correlation spectrum to establish proton-proton connectivities.

      • HSQC: Acquire a ¹H-¹³C heteronuclear single quantum coherence spectrum to correlate protons with their directly attached carbons.

    • Data to Collect: Processed spectra for all experiments with peaks integrated (for ¹H) and picked.

The Cross-Validation Framework: Connecting the Data

The essence of cross-validation is to ensure that the data from these orthogonal techniques tells a single, coherent story.[2] This requires a systematic approach to data comparison against pre-defined acceptance criteria.

Overall Cross-Validation Workflow

The following diagram illustrates the logical flow of the entire cross-validation process, from sample preparation to the final data concordance assessment.

G cluster_prep 1. Preparation cluster_analysis 2. Individual Analysis cluster_data 3. Data Collation cluster_validation 4. Cross-Validation Assessment A Single Batch of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane B GC-MS Analysis A->B Standardized Sample C HPLC-UV/MS Analysis A->C Standardized Sample D FT-IR Analysis A->D Standardized Sample E NMR (1D & 2D) Analysis A->E Standardized Sample F Raw & Processed Data (Spectra, Chromatograms) B->F C->F D->F E->F G Qualitative Concordance (Identity & Structure) F->G H Quantitative Concordance (Purity & Impurities) F->H I Final Report: Data Integrity Confirmed G->I Meets Acceptance Criteria H->I Meets Acceptance Criteria

Figure 1: Overall workflow for the cross-validation of analytical data.
Data Concordance Logic

The core of the validation lies in establishing logical links between the different data sets. The structure confirmed by one technique must explain the data produced by the others.

G center_node Proposed Structure: 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane nmr NMR Data (H-C Framework, Connectivity) center_node->nmr Explains ms MS Data (Molecular Weight, Isotope Pattern, Fragments) center_node->ms Predicts hplc HPLC Data (Retention Time, Purity, Diastereomer Profile) center_node->hplc Corresponds to ftir FT-IR Data (C-O & C-H Functional Groups) center_node->ftir Contains

Figure 2: Logical relationships for data concordance assessment.

Data Presentation and Interpretation

All quantitative and key qualitative data should be summarized in tables for direct comparison.

Table 1: Qualitative Cross-Validation (Identity Confirmation)
ParameterNMR Spectroscopy Mass Spectrometry (GC-MS) FT-IR Spectroscopy Concordance Check
Molecular Structure Full H-C framework confirmed by ¹H, ¹³C, COSY, and HSQC data.------Primary Reference
Molecular Weight Inferred from structure.Molecular Ion (M+•) observed with characteristic Br isotope pattern (m/z 264/266).---PASS
Functional Groups Signals for H-C-O observed at ~3.5-4.0 ppm.---Strong C-O stretch observed at ~1100 cm⁻¹. C-H sp³ stretches observed at ~2850-2950 cm⁻¹.PASS
Elemental Info ---Bromine presence confirmed by M/M+2 ratio of ~1:1.---PASS
Table 2: Quantitative Cross-Validation (Purity Assessment)
Analytical MethodPurity (% Area) Number of Impurities >0.05% Diastereomer Ratio Comments
HPLC-UV (210 nm) 99.6%255:45Baseline separation of diastereomers achieved.
GC-FID (or TIC) 99.5%2Not ResolvedDiastereomers co-elute under these GC conditions.
¹H NMR (Quantitative) >99% (by integration vs. internal standard)No visible impurities~55:45 (from key signals)Provides an orthogonal purity assessment based on molar quantity.
Interpretation of Results

The data presented in the tables demonstrates strong concordance between the different analytical techniques.

  • Identity: The molecular weight determined by GC-MS (m/z 264/266) perfectly matches the structure elucidated by NMR. The functional groups identified by FT-IR (ether C-O) are consistent with the NMR structure. This triangulation of data provides unequivocal confirmation of the molecule's identity.

  • Purity: The purity values obtained from HPLC (99.6%) and GC (99.5%) are in excellent agreement (within 0.1%). This indicates that there are no significant non-volatile (seen by HPLC only) or volatile (seen by GC only) impurities that would be missed by a single method. Quantitative NMR further supports a high purity level.

  • Stereoisomers: HPLC successfully resolves the primary diastereomers, providing a ratio of 55:45. This same approximate ratio is observable in the NMR spectrum through the integration of well-resolved signals corresponding to each diastereomer. As expected, the achiral GC method did not resolve the stereoisomers. This highlights the necessity of using HPLC for accurate stereoisomer profiling.

Conclusion: A Foundation of Trustworthy Data

This guide has demonstrated a systematic, multi-instrument approach to the analytical cross-validation for 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane. By leveraging the orthogonal strengths of NMR, MS, HPLC, and FT-IR, we have constructed a comprehensive and self-validating data package. The concordance between the qualitative and quantitative results from these disparate techniques provides a high degree of confidence in the identity, structure, and purity of the analyte.

For researchers and drug development professionals, adopting such a cross-validation framework is not merely good practice; it is essential for ensuring data integrity, meeting stringent regulatory expectations, and making informed decisions based on a solid analytical foundation.[2][4][29] This approach transforms a collection of individual measurements into a coherent and scientifically rigorous body of evidence.

References

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Sources

Validation

A Researcher's Guide to the Spectroscopic Characterization of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane and Its Synthetic Precursors

Introduction In the landscape of medicinal chemistry and materials science, the precise synthesis and unambiguous structural verification of novel molecular entities are paramount. 3-([(2-Bromocyclohexyl)oxy]methyl)oxola...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, the precise synthesis and unambiguous structural verification of novel molecular entities are paramount. 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane is a bifunctional molecule incorporating a tetrahydrofuran (oxolane) moiety and a brominated cyclohexane ring linked by an ether bridge. Such structures serve as versatile intermediates, offering multiple reaction sites for further chemical elaboration. The presence of stereocenters and diverse functional groups necessitates a multi-faceted analytical approach to confirm its identity and purity.

This guide provides an in-depth comparative analysis of the spectroscopic data for 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane and its key precursors, 3-(hydroxymethyl)oxolane and trans-2-bromocyclohexanol. We will explore the causality behind the synthetic strategy and delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. Each analytical step is designed to be self-validating, demonstrating how spectroscopic features evolve from starting materials to the final product, thereby providing an authoritative confirmation of its structure.

Part 1: The Synthetic Pathway: A Modified Williamson Ether Synthesis

The target molecule is synthesized via a Williamson ether synthesis, a robust and widely-used method for forming ether linkages.[1][2] This reaction proceeds via an S_{N}2 mechanism, where an alkoxide nucleophile displaces a leaving group on an electrophilic carbon.[3]

For this synthesis, the logical disconnection involves forming the ether bond between the oxygen of 2-bromocyclohexanol and the methyl carbon of the oxolane derivative. This requires converting the hydroxyl group of 3-(hydroxymethyl)oxolane into a good leaving group, as the hydroxyl group itself is a poor leaving group for S_{N}2 reactions. A common strategy is to convert it into a tosylate. The hydroxyl group of 2-bromocyclohexanol is deprotonated with a strong base to form the nucleophilic alkoxide.

The overall workflow is outlined below.

Figure 1: Synthetic workflow for the target molecule.

Experimental Protocol: Synthesis

Step 1: Preparation of Sodium trans-2-bromocyclohexoxide

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of trans-2-bromocyclohexanol (1.0 equivalent) in anhydrous THF (20 mL) to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases. This solution of the alkoxide is used directly in the next step.

Step 2: Preparation of 3-(Tosyloxymethyl)oxolane (Intermediate)

  • In a separate flask, dissolve 3-(hydroxymethyl)oxolane (1.1 equivalents) in anhydrous pyridine (30 mL) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, pour the mixture into ice-cold water and extract with diethyl ether. Wash the organic layer with cold 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate intermediate.

Step 3: Synthesis of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane

  • To the solution of sodium trans-2-bromocyclohexoxide from Step 1, add a solution of 3-(tosyloxymethyl)oxolane (1.0 equivalent) from Step 2 in anhydrous THF (20 mL).

  • Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-18 hours, monitoring progress by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Part 2: Spectroscopic Analysis of Precursors

A thorough understanding of the spectra of the starting materials is essential to identify the key transformations that signal the formation of the product.

Spectroscopic Profile of 3-(hydroxymethyl)oxolane

This precursor provides the oxolane (THF) core and the methylene bridge.

  • ¹H NMR: The spectrum is characterized by the signals of the oxolane ring protons and the exocyclic hydroxymethyl group. The protons on carbons adjacent to the ring oxygen (α-protons) are deshielded and appear around 3.6-3.8 ppm.[4][5] The protons of the CH₂OH group also appear in this downfield region, while the single proton on the substituted C3 carbon will be a multiplet. The hydroxyl proton will appear as a broad singlet, the position of which is concentration and solvent dependent.

  • ¹³C NMR: The carbon spectrum shows four distinct signals. The two carbons alpha to the ring oxygen (C2 and C5) are the most deshielded of the ring carbons, appearing around 68 ppm.[4] The carbon of the CH₂OH group is also in a similar region (~65 ppm).

  • FT-IR: The most prominent feature is a strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol.[6] A strong C-O stretching band is also expected around 1050 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 102. Common fragmentation pathways include the loss of a water molecule ([M-18]⁺) and the loss of the hydroxymethyl group ([M-31]⁺).

Spectroscopic Profile of trans-2-Bromocyclohexanol

This precursor provides the brominated cyclohexane backbone. The trans isomer is specified as it leads to a more defined NMR spectrum due to its preferred diequatorial conformation.

  • ¹H NMR: The key to identifying the trans isomer lies in the coupling constant between the protons on C1 (H-C-O) and C2 (H-C-Br). In the most stable chair conformation, both the hydroxyl and bromine groups are equatorial, forcing the H1 and H2 protons into axial positions.[7] The dihedral angle of ~180° between these two axial protons results in a large vicinal coupling constant (³J_ax-ax) of approximately 8-12 Hz.[7] These two protons will be the most downfield signals in the spectrum, typically > 3.5 ppm.

  • ¹³C NMR: The spectrum will display six signals for the six non-equivalent carbons of the cyclohexane ring. The carbons directly attached to the electronegative oxygen (C-OH) and bromine (C-Br) atoms will be shifted downfield, typically appearing in the 50-80 ppm range.

  • FT-IR: Like the other precursor, a broad O-H stretching band is present between 3200-3500 cm⁻¹. Additionally, a characteristic C-Br stretching vibration will be observed in the fingerprint region, typically between 515-690 cm⁻¹.[8][9]

  • Mass Spectrometry: This is highly diagnostic due to the isotopic distribution of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[10] This results in two molecular ion peaks of nearly equal intensity, one at (M)⁺ and another at (M+2)⁺.[11] For 2-bromocyclohexanol (C₆H₁₁BrO), these peaks will appear at m/z = 178 and 180. Key fragmentation includes the loss of a bromine radical (m/z = 99) and the loss of water.

Part 3: Spectroscopic Verification of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane

The formation of the ether product is confirmed by identifying specific changes from the precursor spectra. The disappearance of starting material signals and the appearance of new, characteristic product signals provide definitive proof of a successful reaction.

G cluster_0 Key Spectroscopic Transformations start Precursors: - Broad O-H stretch (IR, ~3300 cm⁻¹) - Two distinct OH signals (¹H NMR) - Precursor molecular ions (MS) final Product: - Absence of O-H stretch (IR) - Appearance of C-O-C stretch (IR, ~1120 cm⁻¹) - Disappearance of OH signals (¹H NMR) - New -O-CH₂- signals (¹H NMR, ~3.5-4.0 ppm) - Product molecular ion with Br pattern (MS) start->final Etherification

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